Plazomicin Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBRKHJMASSAP-BGJNVEJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N6O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160452 | |
| Record name | Plazomicin Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380078-95-4 | |
| Record name | Plazomicin Sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plazomicin Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Plazomicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of plazomicin sulfate, a next-generation aminoglycoside antibiotic. It details the discovery process, the semi-synthetic manufacturing route from sisomicin, its mechanism of action, and a summary of key clinical trial data and experimental protocols.
Discovery and Development
Plazomicin was developed by Achaogen, Inc. (now part of Cipla) to address the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing aminoglycoside-modifying enzymes (AMEs).[1][2] The discovery effort focused on creating a novel aminoglycoside that could evade the primary mechanisms of resistance to this established class of antibiotics.
The starting point for the development of plazomicin was sisomicin, a naturally occurring aminoglycoside.[3][4][5] The key innovation in the design of plazomicin was the addition of two specific side chains to the sisomicin scaffold: a hydroxy-aminobutyric acid (HABA) substituent at the 1-amino position and a hydroxyethyl substituent at the 6'-position.[3][4][5] These modifications were strategically designed to protect the molecule from degradation by a wide range of AMEs.[4]
Synthesis Process
Plazomicin is a semi-synthetic aminoglycoside derived from sisomicin in an eight-step process.[4] While detailed, proprietary industrial synthesis protocols are not fully public, the general synthetic route has been described in scientific literature and patents. The process involves a series of protection, acylation, and deprotection steps to achieve the desired molecular structure.
A key patent outlines a method that includes the following stages:
-
Protection of the Allylic Amino Group: The synthesis begins with the selective protection of the allylic amino group of sisomicin.
-
Silylation: The hydroxyl and remaining amino groups are protected using a silylating agent like hexamethyldisilazane to prevent unwanted side reactions.
-
Acylation: The crucial HABA side chain is introduced through an acylation reaction with an active ester.
-
Selective Deprotection: The protecting group on the allylic amino group is selectively removed.
-
Condensation: The 6'-hydroxyethyl side chain is added via condensation with a protected 2-hydroxy acetaldehyde.
-
Reduction: The intermediate is then reduced.
-
Global Deprotection: All remaining protecting groups are removed.
-
Purification: The final plazomicin product is purified, typically using column chromatography.
Caption: High-level overview of the plazomicin synthesis process.
Mechanism of Action
Similar to other aminoglycosides, plazomicin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[6] This is achieved through its binding to the 30S ribosomal subunit.[6] The binding of plazomicin to the A-site of the 16S rRNA within the 30S subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. The structural modifications in plazomicin do not hinder its ability to bind to the bacterial ribosome.
Caption: Plazomicin's mechanism of action on bacterial protein synthesis.
Quantitative Data
In Vitro Activity
Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including many multidrug-resistant strains.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.25 - 0.5 | 0.5 - 2 |
| Klebsiella pneumoniae | 0.25 - 0.5 | 0.5 - 1 |
| Enterobacter spp. | 0.25 - 0.5 | 0.5 - 1 |
| Serratia marcescens | 0.25 - 0.5 | 0.5 - 1 |
| Citrobacter spp. | 0.25 - 0.5 | 0.5 - 1 |
| Proteus mirabilis | 1 - 4 | 2 - 8 |
| Pseudomonas aeruginosa | 4 - 8 | 8 - 32 |
Data compiled from multiple in vitro studies.[4]
Pharmacokinetic Properties
The pharmacokinetic profile of plazomicin has been characterized in several clinical studies.
| Parameter | Value |
| Protein Binding | ~20% |
| Elimination | Primarily renal excretion |
| Half-life (α-phase) | 0.328 to 1.58 hours |
| Half-life (β-phase) | 2.77 to 5.38 hours |
| Half-life (γ-phase) | 25.8 to 36.5 hours |
| Total Clearance | 4.57 L/h (typical cUTI patient) |
| Renal Clearance | 4.08 L/h (typical cUTI patient) |
Data from population pharmacokinetic analyses.
Clinical Efficacy (EPIC Trial)
The EPIC (Evaluating Plazomicin in cUTI) trial was a pivotal Phase 3 study that compared the efficacy and safety of plazomicin to meropenem in patients with complicated urinary tract infections (cUTIs), including pyelonephritis.[7][8]
| Outcome | Plazomicin (n=191) | Meropenem (n=197) | Difference (95% CI) |
| Composite Cure (Day 5) | 88.0% (168/191) | 91.4% (180/197) | -3.4% (-10.0 to 3.1) |
| Composite Cure (TOC) | 81.7% (156/191) | 70.1% (138/197) | 11.6% (2.7 to 20.3) |
| Microbiological Eradication (TOC) | |||
| Overall | 87.4% | 78.7% | |
| ESBL-producing isolates | 82.4% | 75.0% | |
| Aminoglycoside-nonsusceptible isolates | 78.8% | 68.6% |
TOC = Test of Cure (Day 15-19). Data from the EPIC trial.[7][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of plazomicin is typically determined using standard broth microdilution or agar gradient diffusion (ETEST) methods.
-
Broth Microdilution: This method involves preparing serial twofold dilutions of plazomicin in cation-adjusted Mueller-Hinton broth. Each dilution is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of plazomicin that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.
-
ETEST: The ETEST consists of a plastic strip with a predefined gradient of plazomicin. The strip is placed on an agar plate inoculated with the test organism. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]
EPIC Clinical Trial Protocol
The EPIC trial was a multinational, randomized, double-blind, non-inferiority study.[7][10]
Caption: Workflow of the EPIC Phase 3 clinical trial.
-
Patient Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute pyelonephritis.
-
Intervention: Patients were randomized to receive either intravenous plazomicin (15 mg/kg once daily) or intravenous meropenem (1 g every 8 hours).[11][12] After a minimum of 4 days of IV therapy, patients could be switched to oral levofloxacin for a total treatment duration of 7 to 10 days.[8]
-
Primary Endpoints:
-
Composite Cure at Day 5: Defined as survival with improvement or resolution of baseline signs and symptoms of cUTI and a negative urine culture (or <10^4 CFU/mL of the baseline pathogen).
-
Composite Cure at Test-of-Cure (TOC) visit (Day 15-19): Defined as survival with complete resolution of baseline signs and symptoms of cUTI and a negative urine culture.[7]
-
-
Microbiological Eradication: Defined as a reduction of the baseline uropathogen to <10^4 colony-forming units (CFU)/mL in urine culture at the TOC visit.[11]
Pharmacokinetic Analysis
Pharmacokinetic parameters for plazomicin were determined from plasma concentration-time data collected from participants in clinical trials.
-
Sample Collection: Blood samples were collected at predefined time points before and after plazomicin administration.
-
Bioanalysis: Plasma concentrations of plazomicin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to calculate key parameters such as clearance, volume of distribution, and half-life.[13]
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique semi-synthetic design, derived from sisomicin, allows it to evade many of the common enzymatic resistance mechanisms that compromise the efficacy of older aminoglycosides. The robust clinical data from trials such as EPIC have demonstrated its non-inferiority to standard-of-care carbapenems for the treatment of complicated urinary tract infections, with a favorable safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and clinical application of plazomicin for researchers and drug development professionals.
References
- 1. The synthesis and history of plazomicin_Chemicalbook [chemicalbook.com]
- 2. Teaching an Old Class New Tricks: A Novel Semi-Synthetic Aminoglycoside, Plazomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plazomicin - Wikipedia [en.wikipedia.org]
- 4. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 8. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]
- 9. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. nbst.it [nbst.it]
- 13. Population Pharmacokinetic Analyses for Plazomicin Using Pooled Data from Phase 1, 2, and 3 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Plazomicin Sulfate: A Technical Guide to its Mechanism of Action Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered to combat serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE).[1][2] Marketed as Zemdri, it received FDA approval in 2018 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, in adults with limited or no alternative treatment options.[2][3] Its chemical structure is derived from sisomicin, featuring key modifications designed to overcome the most prevalent aminoglycoside resistance mechanisms.[2][3][4] This guide provides an in-depth technical overview of Plazomicin's mechanism of action, its resilience against bacterial resistance, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like all aminoglycosides, Plazomicin's bactericidal activity stems from its ability to irreversibly bind to the bacterial ribosome, thereby inhibiting protein synthesis.[3][5][6]
-
Target Binding: Plazomicin specifically targets the 30S ribosomal subunit.[3][5] It binds to the aminoacyl-tRNA site (A-site) within the 16S rRNA component of this subunit.[3][7][8]
-
Interference with Translation: This binding event disrupts the normal translation process in two primary ways:
-
It interferes with the initiation complex formation, preventing the start of protein synthesis.
-
It induces codon misreading and mistranslation of the mRNA template, leading to the production of non-functional or toxic proteins.[3]
-
-
Bactericidal Effect: The accumulation of aberrant proteins and the overall shutdown of essential protein production leads to damage of the bacterial cell membrane and, ultimately, cell death.[9] Plazomicin's activity is concentration-dependent and it exhibits a post-antibiotic effect ranging from 0.2 to 2.6 hours against Enterobacteriaceae.[3]
Caption: Plazomicin's core mechanism of action.
Overcoming Resistance: The Structural Advantage
The primary innovation of Plazomicin lies in its structural modifications that render it stable against the most common forms of aminoglycoside resistance: enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs).[1][2][10]
-
HABA Moiety at N1 Position: A 2(S)-hydroxy-aminobutyric acid (HABA) group is appended to the 1-amino group. This sterically hinders AMEs that target nearby positions, such as AAC(3), ANT(2''), and APH(2'').[2][11]
-
Hydroxyethyl Group at 6' Position: The addition of a hydroxyethyl substituent at the 6' position protects Plazomicin from modification by the widespread AAC(6') family of enzymes.[2][11]
-
Sisomicin Scaffold: The sisomicin backbone naturally lacks the 3'- and 4'-hydroxyl groups, which prevents modification by APH(3') and ANT(4') enzymes that inactivate other aminoglycosides like amikacin.[11]
As a result, Plazomicin evades inactivation by a broad spectrum of AMEs, retaining its activity against bacterial strains that are resistant to older aminoglycosides like gentamicin and tobramycin.[11][12]
Caption: Plazomicin's structural features evade AME modification.
Limitations to Evasion
While highly effective, Plazomicin's activity can be compromised by two main resistance mechanisms:
-
Specific AMEs: A small number of AMEs, notably AAC(2')-Ia and APH(2'')-IVa, can still modify and inactivate Plazomicin.[4][11][12] However, these enzymes have limited clinical prevalence and are primarily found in species like Providencia stuartii and Enterococci.[11]
-
16S rRNA Methyltransferases: The most significant mechanism of resistance to Plazomicin is target-site modification.[11] The expression of 16S rRNA methyltransferases (e.g., ArmA, RmtB, NpmA) methylates the ribosome at the Plazomicin binding site (G1405 or A1408), which completely prevents the drug from binding, leading to high-level resistance.[7][11] Bacteria harboring these enzymes are resistant to all clinically relevant aminoglycosides, including Plazomicin.[4][11]
Quantitative Data: In Vitro Activity
The in vitro potency of Plazomicin has been extensively documented against a wide array of MDR pathogens. The following tables summarize its activity based on Minimum Inhibitory Concentration (MIC) data, where MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 1: Plazomicin Activity Against Enterobacteriaceae Species
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (≤4 μg/mL) |
|---|---|---|---|
| All Enterobacteriaceae | 0.5 | 2 | 99.2% |
| Escherichia coli | 0.5 | 1 | >95% |
| Klebsiella pneumoniae | 0.5 | 1 | >95% |
| Enterobacter spp. | 0.25 | 0.5 | >95% |
| Proteus mirabilis | 2 | 2 | N/A |
Data compiled from multiple surveillance studies.[2][13]
Table 2: Plazomicin Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Resistance Mechanism | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---|---|---|
| All CRE | 0.25 | 128 |
| KPC-producing | 0.25 - 0.5 | 2 |
| OXA-48-like-producing | 0.25 | 16 |
| NDM-producing* | N/A | N/A |
| VIM-producing* | N/A | N/A |
Isolates carrying NDM and VIM carbapenemases often co-carry 16S rRNA methyltransferase genes, leading to high-level resistance.[14] Data compiled from various studies.[13][14][15]
Table 3: Comparative Activity of Aminoglycosides Against CRE Isolates
| Aminoglycoside | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (CLSI) |
|---|---|---|---|
| Plazomicin | 0.5 | 2 | 99.0% (at ≤2 µg/ml) |
| Amikacin | 32 | 128 | 64.9% |
| Gentamicin | 1 - 32 | 16 - 128 | 56.7% |
| Tobramycin | 32 | 64 | N/A |
Data represents activity against a collection of 97 CRE isolates.[13][15][16]
Experimental Protocols
The characterization of Plazomicin's activity relies on standardized and robust methodologies.
Antimicrobial Susceptibility Testing (AST)
This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.
-
Methodology: The reference broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antimicrobial agent (Plazomicin) is serially diluted in two-fold increments in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[11]
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
In Vitro Enzyme Kinetic Assays
These assays are used to confirm whether Plazomicin is a substrate for purified AMEs.
-
Methodology: Steady-state kinetic enzyme assays are performed.[11]
-
Enzyme Purification: Recombinant AMEs are expressed and purified.
-
Assay Components: The reaction mixture typically contains the purified enzyme, a reference aminoglycoside substrate or Plazomicin, and necessary co-factors (e.g., Acetyl-CoA for acetyltransferases, ATP for phosphotransferases).
-
Detection: Enzyme activity is monitored spectrophotometrically. For example, in acetyltransferase assays, the release of Coenzyme A is detected using the thiol reagent DTNB (5,5-dithio-bis(2-nitrobenzoic acid)).[11]
-
Data Analysis: Kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) are determined by varying substrate concentrations. High Km or low kcat values for Plazomicin indicate it is a poor substrate for the enzyme.
-
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo performance of an antibiotic.
-
Methodology (Murine Septicemia Model): [17][18]
-
Animal Model: Immunocompetent mice (e.g., ICR strain) are used.
-
Infection: Mice are inoculated intraperitoneally with a lethal dose of a characterized MDR bacterial strain.
-
Treatment: At a set time post-infection (e.g., 1 hour), treatment is initiated. Plazomicin is administered (e.g., subcutaneously or intraperitoneally) at doses designed to simulate human pharmacokinetic exposures.
-
Monitoring: The primary endpoint is animal survival over a defined period (e.g., 96 hours).
-
Analysis: Survival curves are generated and compared between treatment groups (Plazomicin monotherapy, combination therapy, placebo control) using statistical methods like the log-rank test.
-
Conclusion
Plazomicin Sulfate represents a significant advancement in the fight against MDR Gram-negative pathogens. Its core mechanism—the potent inhibition of bacterial protein synthesis—is augmented by a unique molecular structure designed to evade the most common enzymatic resistance pathways.[1][5][10] While it demonstrates broad and potent in vitro activity against Enterobacteriaceae, including many CRE isolates, its efficacy is nullified by bacteria that have acquired 16S rRNA methyltransferases.[11][14] The comprehensive data from in vitro susceptibility tests, enzyme assays, and in vivo models confirm its role as a valuable therapeutic option for treating serious infections where other antibiotics have failed, underscoring the importance of continued surveillance for resistance mechanisms to guide its clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Plazomicin: A Next-Generation Aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes (Journal Article) | OSTI.GOV [osti.gov]
- 13. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Structural basis for Plazomicin antibiotic action
An In-depth Technical Guide to the Structural Basis of Plazomicin's Antibiotic Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plazomicin is a next-generation, semisynthetic aminoglycoside antibiotic approved for treating complicated urinary tract infections (cUTIs), including pyelonephritis, caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2][3] Derived from the natural product sisomicin, plazomicin was rationally designed to overcome the most common mechanisms of aminoglycoside resistance, primarily enzymatic modification.[4][5][6] This guide provides a detailed examination of the structural and molecular principles underlying plazomicin's potent antibacterial activity, its interactions with the bacterial ribosome, and the mechanisms by which it evades resistance, offering a roadmap for the development of future antimicrobial agents.[7][8]
Mechanism of Action: Targeting the Bacterial Ribosome
Like all aminoglycosides, plazomicin exerts its bactericidal effect by inhibiting protein synthesis.[2][5][9][10] The drug binds with high affinity to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[5][9][11] Specifically, structural studies have unequivocally shown that plazomicin binds exclusively to the highly conserved decoding region of the aminoacyl-tRNA site (A-site) within the 16S rRNA.[7][8][12] This binding event disrupts the fidelity of mRNA translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain.[5][13] The accumulation of these aberrant, non-functional proteins is ultimately lethal to the bacterial cell.[13]
Caption: Plazomicin's mechanism of action, from cellular uptake to inhibition of protein synthesis.
Structural Basis for Plazomicin-Ribosome Interaction
The precise nature of plazomicin's interaction with its target has been elucidated by X-ray crystallography. The crystal structure of plazomicin in complex with the Thermus thermophilus 70S ribosome was determined to a resolution of 3.27 Å.[7][12] This structural data reveals that plazomicin settles into the A-site at the base of helix h44 of the 16S rRNA, a site analogous to that of other aminoglycosides.[7] Key interactions involve a network of hydrogen bonds between the hydroxyl and amine groups of the plazomicin molecule and the phosphate-sugar backbone and bases of the rRNA.[7] This binding stabilizes a conformation where two universally conserved adenine bases (A1492 and A1493 in E. coli numbering) are flipped out of the helix, a crucial step for decoding fidelity that plazomicin disrupts.[7] The unique chemical extensions on the plazomicin scaffold do not interfere with this critical ribosome binding.[7][8]
Overcoming Resistance: A Tale of Two Modifications
The widespread clinical utility of older aminoglycosides has been compromised by the proliferation of aminoglycoside-modifying enzymes (AMEs), which inactivate the drugs through N-acetylation, O-phosphorylation, or O-adenylylation.[4][14] Plazomicin was engineered to be a poor substrate for these enzymes.[4][15]
-
6'-Hydroxyethyl Group : The addition of a hydroxyethyl group to the 6' position sterically hinders the binding of aminoglycoside 6'-N-acetyltransferases (AAC(6') enzymes), one of the most common families of AMEs.[3][4]
-
N1-HABA Group : The 2(S)-hydroxyaminobutyric acid (HABA) substituent at the N1 position provides protection against several other AMEs, including aminoglycoside 3'-phosphotransferases (APH(3')) and 2''-adenylyltransferases (ANT(2'')).[3][4]
-
Sisomicin Scaffold : The sisomicin core lacks the 3' and 4'-hydroxyl groups, rendering it inherently immune to modification by APH(3') and ANT(4') enzymes.[4]
These modifications ensure that plazomicin retains potent activity against a broad spectrum of Gram-negative bacteria that are resistant to other aminoglycosides like gentamicin and tobramycin.[4][16]
Caption: Logical diagram of how plazomicin's structural modifications block major AMEs.
Remaining Vulnerabilities and Resistance Mechanisms
Despite its design, plazomicin is not impervious to all resistance mechanisms. Two primary pathways for plazomicin resistance have been identified clinically:
-
Target Site Modification : The most significant resistance mechanism is the methylation of the 16S rRNA at the drug's binding site.[4][17] Enzymes known as 16S rRNA methyltransferases, such as ArmA and RmtB, methylate specific nucleotides (e.g., G1405 or A1408).[1][4] This modification sterically hinders the binding of plazomicin to the A-site, resulting in high-level resistance to virtually all clinically relevant aminoglycosides.[3][4][18]
-
Enzymatic Inactivation : While plazomicin evades the vast majority of AMEs, a few enzymes can still modify it.[15][16] Notably, AAC(2')-Ia and APH(2'')-IVa have been shown to use plazomicin as a substrate, reducing its potency.[4][16][17] Fortunately, the clinical prevalence of these specific enzymes is currently limited.[4][15]
Quantitative Data: In Vitro Efficacy
Plazomicin's efficacy is demonstrated by its low minimum inhibitory concentrations (MICs) against MDR pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).
| Organism Group | Plazomicin MIC₅₀/₉₀ (mg/L) | Amikacin MIC₅₀/₉₀ (mg/L) | Gentamicin MIC₅₀/₉₀ (mg/L) | Tobramycin MIC₅₀/₉₀ (mg/L) | Reference(s) |
| All Enterobacteriaceae | 0.5 / 2 | 2 / 16 | 0.5 / >32 | 0.5 / >32 | [3][19] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 / 1 | >64 / >64 | 8 / >64 | >32 / >32 | [14][20] |
| E. coli (MDR) | 0.5 / 2 | - | - | - | [21] |
| K. pneumoniae (KPC-producing) | 0.5 / 0.5 | - | - | - | [20] |
| P. aeruginosa | 4 / 8 | 2 / 16 | - | - | [3][19] |
Note: MIC values can vary between studies based on the specific isolates tested.
Experimental Protocols
The structural and functional understanding of plazomicin is built upon several key experimental methodologies.
X-ray Crystallography of the Plazomicin-Ribosome Complex
-
Objective : To determine the high-resolution 3D structure of plazomicin bound to its target.
-
Protocol Summary (Based on[7][12]):
-
Purification : 70S ribosomes are purified from a thermophilic bacterium, such as Thermus thermophilus, which yields stable complexes suitable for crystallization.
-
Complex Formation : The purified 70S ribosomes are incubated with a synthetic mRNA fragment and tRNAs to form a functional pre-translocation complex.
-
Crystallization : The ribosome-mRNA-tRNA complex is crystallized using vapor diffusion methods.
-
Soaking : The resulting crystals are soaked in a solution containing plazomicin, allowing the antibiotic to diffuse into the crystal lattice and bind to the ribosomal A-site.
-
Data Collection : The plazomicin-bound crystals are flash-frozen and subjected to high-intensity X-rays at a synchrotron source. The diffraction patterns are recorded.
-
Structure Solution and Refinement : The diffraction data are processed to calculate an electron density map. The atomic model of the ribosome is fitted into the map, and the structure is refined to high resolution (e.g., 3.27 Å), clearly showing the position and interactions of the bound plazomicin molecule.
-
Caption: Experimental workflow for determining the crystal structure of the plazomicin-ribosome complex.
In Vitro AME Assays
-
Objective : To determine if plazomicin is a substrate for various purified aminoglycoside-modifying enzymes.
-
Protocol Summary (Based on[4]):
-
Enzyme Purification : Individual AME proteins (e.g., AACs, APHs) are overexpressed and purified.
-
Reaction Setup : A steady-state kinetic assay is performed in a 96-well plate format. For an acetyltransferase (AAC) assay, the reaction mixture contains the purified enzyme, a buffer, the aminoglycoside substrate (plazomicin or a known substrate as a control), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiation and Monitoring : The reaction is initiated by adding the cofactor, acetyl coenzyme A (AcCoA). The modification of the aminoglycoside releases free Coenzyme A, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Analysis : The rate of reaction with plazomicin is compared to the rate with a known substrate. A lack of significant reaction indicates that plazomicin is not a substrate and evades modification by that enzyme. A similar coupled-enzyme assay is used for phosphotransferases (APHs), linking ATP consumption to NADH oxidation, which is monitored at 340 nm.
-
Antimicrobial Susceptibility Testing (AST)
-
Objective : To determine the Minimum Inhibitory Concentration (MIC) of plazomicin against various bacterial isolates.
-
Protocol Summary (Based on[19][20]):
-
Method : The reference broth microdilution method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation : Serial two-fold dilutions of plazomicin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation : The plates are incubated at 35°C for 16-20 hours.
-
Reading : The MIC is determined as the lowest concentration of plazomicin that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
Plazomicin represents a triumph of rational drug design, leveraging detailed structural knowledge to overcome prevalent resistance mechanisms. Its potent activity against MDR Gram-negative pathogens is rooted in its stable and specific binding to the ribosomal A-site, coupled with chemical modifications that shield it from enzymatic attack.[4][7] The crystal structures of plazomicin in complex with both its ribosomal target and a resistance enzyme provide an invaluable blueprint for the development of next-generation aminoglycosides.[7][8] Future efforts can focus on designing novel scaffolds that can overcome the remaining challenges of 16S rRNA methyltransferase-mediated resistance, potentially by establishing interactions with the ribosome that are insensitive to methylation or by developing co-therapies with methyltransferase inhibitors.
References
- 1. Plazomicin: A Novel Aminoglycoside for the Treatment of Resistant Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections [journal-jbv.apub.kr]
- 3. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural basis for plazomicin antibiotic action and resistance [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for plazomicin antibiotic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plazomicin: A Next-Generation Aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Plazomicin Sulfate used for? [synapse.patsnap.com]
- 11. cdn.apub.kr [cdn.apub.kr]
- 12. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]
- 14. contagionlive.com [contagionlive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
In Vitro Efficacy of Plazomicin Against Enterobacteriaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Plazomicin, a next-generation aminoglycoside, against a broad range of Enterobacteriaceae isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains. This document details the quantitative antimicrobial activity of Plazomicin, outlines the experimental protocols for its evaluation, and illustrates key mechanisms and workflows through detailed diagrams.
Introduction to Plazomicin
Plazomicin is a semisynthetic aminoglycoside derived from sisomicin.[1][2] Its chemical structure has been modified to overcome common aminoglycoside resistance mechanisms, specifically the enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[2] Like other aminoglycosides, Plazomicin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3] Plazomicin has demonstrated potent in vitro activity against a wide spectrum of Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4]
Quantitative In Vitro Activity of Plazomicin
The in vitro potency of Plazomicin has been extensively evaluated in numerous surveillance studies against diverse collections of Enterobacteriaceae isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Plazomicin and Comparator Aminoglycosides against Enterobacteriaceae
| Organism/Group | Plazomicin MIC₅₀/₉₀ (mg/L) | Amikacin MIC₅₀/₉₀ (mg/L) | Gentamicin MIC₅₀/₉₀ (mg/L) | Tobramycin MIC₅₀/₉₀ (mg/L) | Reference(s) |
| All Enterobacteriaceae | 0.5/2 | - | - | - | [2][5] |
| Escherichia coli | 0.5/1 | - | - | - | [5] |
| Klebsiella pneumoniae | 0.25/0.5 | - | - | - | [5] |
| Enterobacter cloacae | 0.25/0.5 | - | - | - | [6] |
| Proteus mirabilis | - | - | - | - | [1] |
| ESBL-producing Enterobacteriaceae | 0.25/1 | - | - | - | [6] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | |||||
| All CRE | 0.5/1 | 32/32 | 1/16 | 32/64 | [7][8] |
| KPC-producing K. pneumoniae | 0.25/1 | - | - | - | [3] |
| NDM-producing Enterobacteriaceae | 1/>64 | - | - | - | [9] |
| OXA-48-like-producing Enterobacteriaceae | 0.25/16 | - | - | - |
Note: MIC values can vary slightly between studies due to differences in isolate collections and testing methodologies.
Table 2: Susceptibility of Enterobacteriaceae to Plazomicin
| Isolate Group | Plazomicin Susceptibility (%) | Comparator Susceptibility (%) | Reference(s) |
| All Enterobacteriaceae | 96.3 - 99.2 | Amikacin: 98.9, Gentamicin: 90.3, Tobramycin: 90.3 | [5][6] |
| ESBL-producing Enterobacteriaceae | 94.7 | - | [6] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 78.8 - 95.9 | Amikacin: 72.5-78.6, Gentamicin: 30.4-45.9, Tobramycin: 7.8-22.4 | [6][10] |
| MDR Enterobacteriaceae | 94.8 | - | [6] |
Susceptibility breakpoints are based on CLSI and FDA guidelines (Susceptible: ≤2 mg/L).
Experimental Protocols
The determination of in vitro activity of Plazomicin against Enterobacteriaceae is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Testing Protocol (CLSI/ISO Method)
This protocol outlines the standardized procedure for determining the MIC of Plazomicin.
3.1.1. Materials:
-
Plazomicin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidity meter
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
3.1.2. Procedure:
-
Preparation of Plazomicin Stock Solution: A stock solution of Plazomicin is prepared from the analytical standard powder, taking into account its potency. The powder is dissolved in a suitable solvent and then diluted in CAMHB to achieve the desired starting concentration for the serial dilutions.
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated Plazomicin stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL). Discard 100 µL from the last dilution column.
-
Column 11 is typically used as a positive growth control (no antibiotic), and column 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.
-
The results are interpreted as Susceptible, Intermediate, or Resistant based on the established clinical breakpoints from CLSI or FDA.
-
3.1.3. Quality Control: Quality control is performed by testing reference strains with known MIC values for Plazomicin to ensure the accuracy and reproducibility of the results.
Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of Plazomicin, the primary mechanisms of resistance encountered in Enterobacteriaceae, and the experimental workflow for MIC determination.
Mechanism of Action of Plazomicin
Caption: Plazomicin's mechanism of action on the bacterial ribosome.
Mechanisms of Resistance to Plazomicin in Enterobacteriaceae
Caption: Primary mechanisms of resistance to Plazomicin.
Experimental Workflow for Broth Microdilution MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
Plazomicin demonstrates potent in vitro activity against a broad spectrum of Enterobacteriaceae, including challenging multidrug-resistant phenotypes such as ESBL-producing and carbapenem-resistant isolates. Its stability against the majority of aminoglycoside-modifying enzymes makes it a valuable agent in the context of rising antimicrobial resistance. The primary mechanism of high-level resistance to Plazomicin is target site modification through the action of 16S rRNA methyltransferases. Standardized broth microdilution methods are crucial for the accurate determination of Plazomicin's in vitro efficacy and for guiding its clinical use. Continued surveillance and research are essential to monitor for the emergence of resistance and to optimize the therapeutic application of this important antimicrobial agent.
References
- 1. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eucast broth microdilution: Topics by Science.gov [science.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Plazomicin [pdb101.rcsb.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Aminoglycoside resistance 16s rRNA methyltransferases: Mechanism of action, biological cost and interference with intrinsic methylations (VISAVET) [visavet.es]
- 8. Functional and Structural Characterization of Acquired 16S rRNA Methyltransferase NpmB1 Conferring Pan-Aminoglycoside Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Plazomicin Sulfate: A Technical Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat, limiting therapeutic options for severe infections. Plazomicin sulfate, a next-generation aminoglycoside, has emerged as a promising agent in the fight against these multidrug-resistant pathogens. This technical guide provides an in-depth analysis of plazomicin's effectiveness against CRE, detailing its mechanism of action, in vitro activity, clinical trial data, and the molecular landscape of resistance.
Mechanism of Action
Plazomicin, a semi-synthetic derivative of sisomicin, exerts its bactericidal effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 30S ribosomal subunit, leading to codon misreading and subsequent disruption of peptide elongation.[1][2] A key structural feature of plazomicin is its modification at the 6' and 1' positions, which sterically hinders the binding of many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to older aminoglycosides.[1][3] This structural stability allows plazomicin to maintain activity against many Enterobacteriaceae strains that are resistant to other aminoglycosides.[3][4]
References
The Rise of Resistance: A Technical Guide to Bacterial Defenses Against Plazomicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Plazomicin, a next-generation semisynthetic aminoglycoside, has emerged as a critical therapeutic option in the battle against multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique chemical structure, derived from sisomicin, was specifically engineered to overcome the most common mechanisms of aminoglycoside resistance.[2][4][5] However, the adaptive nature of bacteria has inevitably led to the emergence of resistance to this novel agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning bacterial resistance to Plazomicin sulfate, offering crucial insights for the ongoing development of effective antimicrobial strategies.
Core Mechanisms of Plazomicin Resistance
Bacteria have evolved three primary strategies to counteract the antimicrobial effects of Plazomicin: enzymatic modification of the drug, alteration of the drug's target site, and reduction of intracellular drug concentration through efflux pumps and altered membrane permeability.[5][6]
Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of resistance to older aminoglycosides involves enzymatic inactivation by AMEs. Plazomicin's design provides protection against a broad spectrum of these enzymes.[1][2] However, two specific AMEs have been identified that can reduce Plazomicin's potency:
-
Aminoglycoside 2'-N-acetyltransferase type Ia (AAC(2')-Ia): This enzyme catalyzes the acetylation of Plazomicin, diminishing its ability to bind to the bacterial ribosome.[4][7] The distribution of AAC(2')-Ia is primarily limited to Providencia stuartii.[1][8]
-
Aminoglycoside 2''-O-phosphotransferase type IVa (APH(2'')-IVa): This enzyme inactivates Plazomicin through phosphorylation. Its presence is mainly restricted to Enterococcus species.[1][2][7]
While these enzymes can confer resistance, their limited distribution means they are not widespread mediators of Plazomicin resistance in common pathogens like Enterobacteriaceae.[1][7]
Target Site Modification: The Role of 16S rRNA Methyltransferases
The most clinically significant mechanism of high-level resistance to Plazomicin is the modification of its target, the 30S ribosomal subunit.[1][2][9] This is achieved through the action of 16S ribosomal RNA (rRNA) methyltransferases. These enzymes add a methyl group to specific nucleotides in the A-site of the 16S rRNA, the binding site for aminoglycosides.[10][11][12] This methylation prevents Plazomicin from binding to the ribosome, thereby inhibiting its protein synthesis-inhibiting activity and rendering the drug ineffective.[1][10][13] The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their spread among different bacterial species.[9][14]
Efflux Pumps and Porin Channel Modifications
Reduced intracellular accumulation of Plazomicin can also lead to decreased susceptibility. This can occur through two main mechanisms:
-
Overexpression of Efflux Pumps: Bacteria can actively pump Plazomicin out of the cell using efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae.[6][15][16] Increased expression of these pumps reduces the intracellular concentration of the antibiotic to sub-therapeutic levels.
-
Reduced Porin Expression: Gram-negative bacteria rely on porin channels in their outer membrane for the uptake of aminoglycosides. A decrease in the number or function of these porins can limit the entry of Plazomicin into the bacterial cell, contributing to resistance.[5][6][16]
Quantitative Data on Plazomicin Resistance
The following tables summarize key quantitative data related to Plazomicin resistance, providing a comparative overview of its activity against susceptible and resistant isolates.
Table 1: Plazomicin Minimum Inhibitory Concentrations (MICs) against Enterobacteriaceae
| Organism Group | Plazomicin MIC₅₀ (µg/mL) | Plazomicin MIC₉₀ (µg/mL) | Percent Susceptibility (%) |
| All Enterobacteriaceae | 0.5 | 2 | >95 |
| Klebsiella, Escherichia, Enterobacter, Serratia, and Citrobacter species | 0.25–0.5 | 0.5–1 | >95 |
| Amikacin-Resistant Isolates | 64 | >64 | Not Applicable |
Data compiled from multiple in vitro surveillance studies.[5]
Table 2: Impact of Aminoglycoside-Modifying Enzymes (AMEs) on Plazomicin MICs
| AME Expressed | Fold Increase in Plazomicin MIC |
| AAC(2')-Ia | Significant increase |
| APH(2'')-IVa | Significant increase |
| Other common AMEs in Enterobacteriaceae | No significant change |
Based on studies using isogenic E. coli strains expressing individual AMEs.[1][2]
Table 3: Impact of 16S rRNA Methyltransferases on Plazomicin MICs
| Resistance Mechanism | Plazomicin MIC (µg/mL) |
| Presence of 16S rRNA methyltransferase | ≥64 |
Isolates carrying 16S rRNA methyltransferases consistently exhibit high-level resistance to Plazomicin.[8][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Plazomicin resistance. The following sections outline standard protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth microdilution is the standard method for determining the MIC of Plazomicin.
-
Preparation of Plazomicin Stock Solution: Prepare a stock solution of this compound in sterile, deionized water.
-
Preparation of Microtiter Plates: Serially dilute the Plazomicin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible bacterial growth.
Screening for Aminoglycoside-Modifying Enzyme (AME) Genes
Protocol: Polymerase Chain Reaction (PCR) is used to detect the presence of genes encoding AMEs known to inactivate Plazomicin.
-
DNA Extraction: Extract genomic DNA from the bacterial isolate.
-
Primer Design: Design specific primers targeting the genes of interest (e.g., aac(2')-Ia, aph(2'')-IVa).
-
PCR Amplification: Perform PCR using the extracted DNA, specific primers, and appropriate PCR reagents and cycling conditions.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the target AME gene.
Detection of 16S rRNA Methyltransferase Genes
Protocol: Similar to AME gene screening, PCR is the primary method for detecting genes encoding 16S rRNA methyltransferases.
-
DNA Extraction: Isolate genomic DNA from the test bacterium.
-
Primer Design: Use primers specific for known 16S rRNA methyltransferase genes (e.g., armA, rmtA-H, npmA).[18]
-
PCR Amplification: Carry out the PCR reaction with the appropriate controls.
-
Analysis: Analyze the amplicons by gel electrophoresis to confirm the presence of the targeted methyltransferase gene.
Visualizing Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows associated with Plazomicin resistance.
Caption: Overview of Plazomicin action and resistance pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Workflow for detecting Plazomicin resistance genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plazomicin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for plazomicin antibiotic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. zemdri.com [zemdri.com]
- 16. ZEMDRI® (plazomicin) Injection | Mechanism of Action [zemdri.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparative in vitro activity of plazomicin and older aminoglyosides against Enterobacterales isolates; prevalence of aminoglycoside modifying enzymes and 16S rRNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Plazomicin Sulfate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of plazomicin sulfate as investigated in key clinical trials. The information is intended to support research, scientific understanding, and professional drug development activities.
Introduction to this compound
Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.[1] It exhibits bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[2][3] Plazomicin has been primarily evaluated in clinical trials for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and serious infections caused by CRE.[3][4]
Dosage and Administration in Clinical Trials
The dosage of this compound in clinical trials has been determined based on patient weight and renal function, with therapeutic drug monitoring (TDM) playing a crucial role in specific patient populations to ensure safety and efficacy.
Recommended Dosing for Complicated Urinary Tract Infections (cUTI)
The following table summarizes the recommended intravenous (IV) dosage of plazomicin for adult patients with cUTI, including pyelonephritis, based on clinical trial data.
| Creatinine Clearance (CrCl) | Recommended Dosage | Frequency | Infusion Time |
| ≥ 90 mL/min | 15 mg/kg | Once daily | 30 minutes |
| 60 to < 90 mL/min | 15 mg/kg | Once daily | 30 minutes |
| 30 to < 60 mL/min | 10 mg/kg | Once daily | 30 minutes |
| 15 to < 30 mL/min | 10 mg/kg | Every 48 hours | 30 minutes |
| < 15 mL/min or on renal replacement therapy | Insufficient information to recommend a dosage | - | - |
Note: Dosage should be calculated using total body weight (TBW). For patients with a TBW greater than or equal to 125% of their ideal body weight (IBW), adjusted body weight (ABW) should be used.[5] The Cockcroft-Gault formula is used to estimate CrCl.[5]
Dosage in Clinical Trials for Serious CRE Infections
In the CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial, patients with serious infections caused by CRE, such as bloodstream infections (BSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), were treated with plazomicin in combination with other antibiotics.
| Patient Population | Plazomicin Dosage | Frequency | Adjunctive Therapy | Duration |
| BSI, HABP, or VABP due to CRE | 15 mg/kg | Once daily | Meropenem or Tigecycline | 7 to 14 days |
Experimental Protocols from Key Clinical Trials
EPIC Trial (Evaluating Plazomicin in cUTI)
Objective: To evaluate the efficacy and safety of plazomicin compared to meropenem for the treatment of cUTI, including acute pyelonephritis, in adults.[1][3]
Study Design: Phase 3, multinational, randomized, double-blind, non-inferiority trial.[3][4]
Patient Population: 609 adult patients with clinical signs and symptoms of cUTI or acute pyelonephritis requiring at least 4 days of IV antibiotic therapy.[1]
Methodology:
-
Randomization: Patients were randomized in a 1:1 ratio to receive either IV plazomicin or IV meropenem.[1]
-
Treatment Arms:
-
Treatment Duration: A minimum of 4 days of IV therapy was administered.[1] An optional switch to oral levofloxacin was permitted after at least 4 days of IV therapy for a total treatment duration of 7 to 10 days.[6]
-
Primary Endpoints: The primary efficacy endpoints were a composite cure (clinical cure and microbiological eradication) at Day 5 and at the test-of-cure visit (15-19 days after initiation of therapy).[1]
-
Key Assessments:
-
Clinical and microbiological assessments were performed at baseline, during treatment, at the end of IV therapy, at the test-of-cure visit, and at a late follow-up visit.
-
Safety assessments, including monitoring of renal function, were conducted throughout the trial.
-
CARE Trial (Combating Antibiotic-Resistant Enterobacteriaceae)
Objective: To evaluate the efficacy and safety of plazomicin-based combination therapy compared to colistin-based combination therapy for the treatment of serious infections due to CRE.[5][7]
Study Design: Phase 3, multinational, randomized, open-label, superiority trial.[8][9]
Patient Population: Patients with BSI, HABP, or VABP caused by CRE.[5]
Methodology:
-
Randomization: Patients were randomized to receive either a plazomicin-based or a colistin-based regimen.[5]
-
Treatment Arms:
-
Treatment Duration: The total duration of therapy was 7 to 14 days.[8]
-
Primary Endpoint: The primary endpoint was a composite of death from any cause at 28 days or clinically significant disease-related complications.[5]
-
Therapeutic Drug Monitoring (TDM): TDM was utilized to ensure plazomicin exposures were within a target range.[9]
Visualized Workflows and Pathways
EPIC Clinical Trial Workflow
Plazomicin Dosing and TDM Workflow
Plazomicin Mechanism of Action
References
- 1. Once-Daily Plazomicin for Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 4. Achaogen reports positive Phase III EPIC and CARE trials of plazomicin to treat cUTI and CRE - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Safety and Efficacy of Plazomicin in Infections Caused by Carbapenem-Resistant Enterobacteriaceae [ciplamed.com]
- 6. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]
- 7. Evaluation of Plazomicin, Tigecycline, and Meropenem Pharmacodynamic Exposure against Carbapenem-Resistant Enterobacteriaceae in Patients with Bloodstream Infection or Hospital-Acquired/Ventilator-Associated Pneumonia from the CARE Study (ACHN-490-007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) [ctv.veeva.com]
- 9. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for In Vitro Susceptibility Testing of Plazomicin Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Plazomicin Sulfate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.
Introduction
Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2] It is active against multidrug-resistant (MDR) Enterobacterales, including carbapenem-resistant Enterobacteriaceae (CRE).[1][3] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of Plazomicin against clinical isolates and for monitoring the emergence of resistance. The reference standard method for determining the minimum inhibitory concentration (MIC) is broth microdilution, as described by the CLSI.[2][4][5][6][7] Other methods such as disk diffusion and gradient diffusion are also utilized.[8][9]
Mechanism of Action
Plazomicin is a bactericidal aminoglycoside that functions by binding to the 30S ribosomal subunit of bacteria, which in turn inhibits protein synthesis.[10] Its chemical structure is a semisynthetic derivative of sisomicin, modified to be stable in the presence of most aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance to other aminoglycosides.[2]
Quantitative Data Summary
The following tables summarize the interpretive criteria for Plazomicin susceptibility testing as recognized by the US Food and Drug Administration (FDA) and CLSI, as well as the quality control ranges for recommended reference strains.
Table 1: Plazomicin Interpretive Criteria for Enterobacterales
| Method | Disk Content | Susceptible | Intermediate | Resistant |
| Disk Diffusion (mm) | 30 µg | ≥ 16 | 13-15 | ≤ 12 |
| MIC (µg/mL) | - | ≤ 2[11] | 4 | ≥ 8 |
Source: Based on FDA and CLSI guidelines.[3][11][12]
Table 2: Quality Control (QC) Ranges for Plazomicin Susceptibility Testing
| Quality Control Strain | Method | Acceptable QC Range |
| Escherichia coli ATCC® 25922™ | MIC (µg/mL) | 0.25 - 2[13][14] |
| Disk Diffusion (mm) | 19 - 25 | |
| Pseudomonas aeruginosa ATCC® 27853™ | MIC (µg/mL) | 1 - 4[13][14] |
| Disk Diffusion (mm) | 17 - 23 |
Source: CLSI M100 documents.[15][16]
Experimental Protocols
Broth Microdilution MIC Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Plazomicin using the broth microdilution method according to CLSI guidelines.[2][4]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Plazomicin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Plazomicin stock solution to the first well of each row to be tested, creating a starting concentration of 64 µg/mL.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a range of Plazomicin concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
The final volume in each well should be 50 µL. One well should serve as a positive control (no antibiotic) and another as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control well. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[12]
-
Reading Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing
This protocol outlines the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to Plazomicin.
Materials:
-
Plazomicin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Step 3).
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply a Plazomicin 30 µg disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria in Table 1.
Gradient Diffusion MIC Testing (ETEST® or MTS™)
This method utilizes a predefined, stable gradient of Plazomicin on a plastic strip to determine the MIC.
Materials:
-
Plazomicin gradient diffusion strips (e.g., ETEST®, MIC Test Strip)[3][17]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method (Steps 1 and 2).
-
Strip Application:
-
Aseptically apply the Plazomicin gradient strip to the surface of the inoculated MHA plate with the MIC scale facing upwards.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read where the lower edge of the ellipse intersects the MIC scale on the strip.[18]
Visualizations
Caption: Workflow for Plazomicin Broth Microdilution.
Caption: Workflow for Plazomicin Disk Diffusion.
Caption: Workflow for Plazomicin Gradient Diffusion.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2060. Comparison of Plazomicin MIC Test Strip and Broth Microdilution MIC Results for 125 Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S. Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2162. Comparison of Plazomicin Disk Diffusion vs. Gradient Diffusion Susceptibility Testing Results Against Drug-Resistant Clinical Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1227. Plazomicin Susceptibility Testing using ETEST® MIC for Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liofilchem.com [liofilchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zemdri.com [zemdri.com]
- 17. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]
- 18. Analytical Performance of Plazomicin E-strips (Ezy MIC™) Compared with Broth Micro-dilution - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Assessing Plazomicin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing established in vivo research models to evaluate the efficacy of Plazomicin, a next-generation aminoglycoside. The focus is on two primary models: the murine septicemia model and the neutropenic murine thigh infection model, which are instrumental in preclinical assessments of antimicrobial agents.
Introduction
Plazomicin is a novel aminoglycoside designed to overcome common aminoglycoside resistance mechanisms, demonstrating potent activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1] In vivo models are critical for understanding the pharmacokinetics and pharmacodynamics (PK/PD) of Plazomicin and for predicting its clinical efficacy. The models detailed herein provide robust systems for evaluating Plazomicin's performance against serious bacterial infections.
Murine Septicemia Model
The murine septicemia model is a valuable tool for assessing the efficacy of antibiotics in a systemic infection. This model evaluates the ability of an antimicrobial agent to improve survival in the face of a lethal bacterial challenge.
Quantitative Data Summary
| Animal Model | Bacterial Strain(s) | Plazomicin MIC (mg/L) | Treatment Regimen | Primary Endpoint | Key Findings |
| ICR Mice | Enterobacteriaceae isolates (including K. pneumoniae) | ≤4 | Human-equivalent doses | 96-hour survival | 86% overall survival with Plazomicin monotherapy.[1][2] |
| ICR Mice | Enterobacteriaceae isolates (including K. pneumoniae) | ≥8 | Human-equivalent doses | 96-hour survival | 53.3% overall survival with Plazomicin monotherapy.[1][2] |
| ICR Mice | K. pneumoniae 561 | 8 | Plazomicin in combination with meropenem or tigecycline | 96-hour survival | Combination therapies significantly reduced mortality compared to monotherapy.[1][2] |
Experimental Protocol: Murine Septicemia Model
1. Animal Model:
-
Species: ICR mice.
2. Bacterial Challenge:
-
Prepare a bacterial suspension of the desired Enterobacteriaceae strain in an appropriate medium.
-
Inoculate mice intraperitoneally (IP) with the bacterial suspension. The inoculum size should be calibrated to induce a lethal infection in control animals.
3. Treatment:
-
Initiate treatment 1 hour post-infection.
-
Administer human-equivalent doses of Plazomicin. A dose of 28 mg/kg every 24 hours in mice has been shown to achieve an exposure similar to the human dose of 15 mg/kg every 24 hours.
-
For combination studies, co-administer Plazomicin with other antibiotics such as meropenem or tigecycline at their respective human-equivalent doses.
-
Continue treatment for 24 hours.
4. Efficacy Assessment:
-
Monitor the survival of the mice for 96 hours post-infection.
-
Record and compare the survival rates between the treatment and control groups.
5. Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Murine Septicemia Model Workflow
Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a highly standardized in vivo system for the initial evaluation of antimicrobials in a mammalian system, mimicking a deep-tissue infection in an immunocompromised host.[3] This model is particularly useful for determining the pharmacodynamic parameters that correlate with efficacy.
Quantitative Data Summary
| Animal Model | Bacterial Strain(s) | Plazomicin MIC (µg/mL) | Treatment Regimen | Primary Endpoint | Key Findings |
| Neutropenic Mice | Enterobacteriaceae | 0.25 - 1 | 11 to 64 mg/kg/day | Bacterial stasis | Doses in this range were required to achieve bacterial stasis.[4] |
| Neutropenic Mice | Enterobacteriaceae | Not specified | 15 mg/kg dose | Bacterial CFU reduction | An AUC/MIC ratio of >24 was predictive of stasis.[4] |
| Neutropenic Mice | MDR Enterobacteriaceae (K. pneumoniae AKPN1073) | Not specified | 12 mg/kg/day | Bacterial stasis | Plazomicin showed activity against MDR isolates.[4] |
| Neutropenic Mice | MDR Enterobacteriaceae (E. coli AECO1003) | Not specified | 25 mg/kg/day | Bacterial stasis | Plazomicin demonstrated efficacy against MDR strains.[4] |
Experimental Protocol: Neutropenic Murine Thigh Infection Model
1. Immunosuppression:
-
Animal Model: Use a suitable mouse strain, such as ICR (CD-1) mice.
-
Neutropenia Induction: Render mice neutropenic by administering cyclophosphamide. A common regimen is two intraperitoneal (IP) injections: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5]
2. Bacterial Challenge:
-
Two hours before initiating treatment, inject a defined inoculum (e.g., 10^6 to 10^7 CFU) of the test organism directly into the thigh muscle of the neutropenic mice.[6]
3. Treatment:
-
Initiate Plazomicin treatment at various doses to determine the dose-response relationship.
-
Administer the drug subcutaneously or intravenously, depending on the desired pharmacokinetic profile.
4. Efficacy Assessment:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in a suitable buffer (e.g., sterile saline), and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[5]
-
The primary endpoint is the change in bacterial load (log10 CFU/thigh) compared to the initial inoculum at the start of therapy.
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points after drug administration to determine the plasma concentration of Plazomicin.
-
Calculate key PK parameters such as the area under the concentration-time curve (AUC).
-
Correlate the PK/PD indices (e.g., AUC/MIC, Cmax/MIC) with the observed antibacterial effect to identify the driver of efficacy. For Plazomicin, the AUC/MIC ratio has been shown to correlate best with efficacy.
Neutropenic Thigh Infection Model Workflow
Plazomicin Signaling Pathway
Plazomicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, causing mistranslation of mRNA and ultimately leading to bacterial cell death. Its structure is designed to be stable against aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.
Mechanism of Action of Plazomicin
References
- 1. In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for Plazomicin Sulfate Stability and Storage in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the stability and appropriate storage conditions for Plazomicin Sulfate for research purposes. Adherence to these protocols is crucial for ensuring the integrity and reliability of experimental results.
Introduction
Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1] It exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[2] For research applications, maintaining the chemical stability of this compound is paramount to ensure accurate and reproducible results. This document outlines recommended storage conditions, stability profiles under various stress conditions, and a detailed protocol for a stability-indicating analytical method.
Recommended Storage Conditions
To maintain its potency and purity, this compound should be stored under the following conditions:
| Condition | Solid (Lyophilized Powder) | Stock Solution |
| Temperature | -20°C for long-term storage. | -20°C or -80°C. |
| Light | Protect from light. | Store in amber vials or protect from light. |
| Humidity | Store in a desiccator or a tightly sealed container in a dry environment. | Aliquot to avoid repeated freeze-thaw cycles. |
| Incompatibilities | Avoid strong oxidizing agents. | N/A |
Stability Profile of this compound
While specific quantitative degradation data from forced degradation studies on this compound is not extensively published, the following table summarizes the expected stability based on studies of similar aminoglycosides and general principles of forced degradation. These values are illustrative and should be confirmed by in-house stability studies.
Table 1: Illustrative Forced Degradation Profile of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 10 - 25% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | 15 - 30% | Oxidation products |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5 - 10% | Thermolytic products |
| Photostability | UV light (254 nm) | 24 hours | Room Temperature | 5 - 15% | Photolytic products |
Note: One study noted that significant degradation of Plazomicin was observed under oxidative stress conditions with peroxide.[3]
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.
Objective: To generate potential degradation products and evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Milli-Q water or equivalent
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Accurately weigh 10 mg of this compound powder into a glass vial.
-
Place the vial in a thermostatic oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in a known volume of Milli-Q water to achieve a suitable concentration for HPLC analysis.
-
-
Photostability:
-
Prepare a solution of this compound at 1 mg/mL in Milli-Q water.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample, wrapped in aluminum foil, under the same conditions.
-
Dilute the exposed and control samples to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol for Stability-Indicating HPLC Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
Objective: To provide a reliable analytical method for assessing the stability of this compound.
Table 2: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Primesil C18 (250 x 4.6 mm, 5 µm)[3] | ProntoSIL C18 (250 mm × 4.5 mm; 5µm)[4] |
| Mobile Phase | Acetonitrile: pH 8.0 Triethylamine buffer (50:50 v/v)[3] | Acetonitrile: Methanol (75:25 v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 210 nm[3] | 223 nm[4] |
| Column Temperature | 40°C[3] | Room Temperature[4] |
| Injection Volume | 20 µL | 20 µL |
| Run Time | 60 minutes[3] | 10 minutes[4] |
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as described in Table 2. Filter through a 0.45 µm membrane filter and degas before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in Milli-Q water to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Sample Solution: Dilute the samples from the forced degradation study (Protocol 4.1) with Milli-Q water to a concentration within the linear range of the method.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the stressed sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the stressed samples using the following formula: % Remaining = (Peak Area of Stressed Sample / Peak Area of Unstressed Control) x 100
-
Calculate the percentage of degradation: % Degradation = 100 - % Remaining
-
Visualizations
Mechanism of Action
Caption: Plazomicin's mechanism of action.
Experimental Workflow for Stability Testing
Caption: Workflow for plazomicin stability.
References
- 1. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Plazomicin in the Treatment of Enterobacterales Infections: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soeagra.com [soeagra.com]
- 4. ejbps.com [ejbps.com]
Application Notes and Protocols for Plazomicin Sulfate in Multi-Drug Resistant Klebsiella pneumoniae Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Plazomicin Sulfate in research targeting multi-drug resistant (MDR) Klebsiella pneumoniae. Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2][3] It demonstrates potent in vitro activity against Enterobacteriaceae, including carbapenem-resistant (CRE) and extended-spectrum β-lactamase (ESBL) producing isolates.[2][4]
Mechanism of Action
Plazomicin, like other aminoglycosides, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][5] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[2] Its chemical structure is engineered to be stable against many aminoglycoside-modifying enzymes (AMEs), which are a primary cause of resistance to older aminoglycosides.[1][4][5]
References
- 1. Carbapenem-Resistant Klebsiella pneumoniae Strains Exhibit Diversity in Aminoglycoside-Modifying Enzymes, Which Exert Differing Effects on Plazomicin and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Plazomicin: A Novel Aminoglycoside for the Treatment of Resistant Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plazomicin | Johns Hopkins ABX Guide [hopkinsguides.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Plazomicin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving plazomicin resistance in clinical isolates.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and step-by-step solutions.
Issue 1: Discrepancies in Plazomicin Minimum Inhibitory Concentration (MIC) Results
Question: My plazomicin MIC results are inconsistent between different testing methods (e.g., broth microdilution vs. gradient diffusion strips like Etest). What could be the cause, and how can I troubleshoot this?
Answer:
Discrepancies in MIC results are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions:
-
Inoculum Preparation: An incorrect inoculum size is a primary source of error.
-
Troubleshooting Steps:
-
Ensure you are using a 0.5 McFarland standard for preparing your bacterial suspension. For mucoid isolates, a 1.0 McFarland standard may be necessary for Etest, while a 0.5 McFarland is still used for broth microdilution.[1]
-
Verify the calibration of your nephelometer or spectrophotometer.
-
Always prepare fresh inoculum from a recent (18-24 hour) culture on non-selective agar.
-
-
-
Media and Reagents: The quality and preparation of your testing media are critical.
-
Troubleshooting Steps:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI.
-
Ensure the pH of the media is within the recommended range (7.2-7.4).
-
For gradient diffusion strips, use Mueller-Hinton Agar (MHA) from a reputable supplier. Different brands of MHA can sometimes lead to minor variations in results.[2]
-
-
-
Incubation Conditions: Suboptimal incubation can affect bacterial growth and, consequently, MIC readings.
-
Troubleshooting Steps:
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Ensure proper humidity to prevent the desiccation of agar plates.
-
-
-
Reading and Interpretation: Subjectivity in reading the MIC endpoint can lead to inconsistencies, especially with gradient diffusion strips.
-
Troubleshooting Steps:
-
For broth microdilution, the MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
For gradient diffusion strips, read the MIC at the point where the elliptical zone of inhibition intersects the strip. For Proteus species, ignore swarming and read at the point of complete inhibition of growth.[1]
-
When in doubt, have a second experienced researcher read the results.
-
-
-
Intrinsic Resistance: Some bacterial species, such as those in the Morganellaceae family (Proteus, Providencia, and Morganella species), can exhibit intrinsically higher MICs to plazomicin.[4]
Issue 2: A Plazomicin-Resistant Isolate Shows No Known Resistance Genes after Whole-Genome Sequencing (WGS)
Question: I have a clinical isolate with a high plazomicin MIC, but my WGS analysis did not identify armA, rmt genes, or aac(2')-Ia. What are the next steps?
Answer:
This scenario requires a deeper investigation into both the WGS data and other potential resistance mechanisms.
Potential Causes and Solutions:
-
Incomplete or Poor-Quality WGS Data:
-
Troubleshooting Steps:
-
Check Sequencing Depth and Coverage: Ensure that the genome was sequenced to a sufficient depth to confidently identify all present genes. Low coverage in certain regions could lead to missed genes.
-
Assess Assembly Quality: A fragmented genome assembly can result in genes being split across contigs, making them difficult to identify. Consider re-assembling the genome with different software or parameters.
-
Use Multiple Resistance Gene Databases: While databases like ResFinder are excellent, they may not be exhaustive. Cross-reference your findings with other databases such as CARD (Comprehensive Antibiotic Resistance Database).[5][6]
-
-
-
Novel or Undescribed Resistance Genes:
-
Troubleshooting Steps:
-
Perform Manual BLAST Searches: Use BLAST to search for sequences with homology to known aminoglycoside resistance genes, even if the identity is below the threshold of automated tools.
-
Look for Novel Variants: A known resistance gene might have acquired mutations that prevent its identification by standard tools but still confer resistance.
-
-
-
Non-Enzymatic Resistance Mechanisms: Resistance to plazomicin is not solely mediated by enzymatic modification.
-
Troubleshooting Steps:
-
Investigate Efflux Pumps: Overexpression of efflux pumps can contribute to aminoglycoside resistance. Analyze your WGS data for mutations in regulatory genes of known efflux pumps or for the presence of horizontally acquired efflux pump genes.
-
Examine Porin Loss: Reduced outer membrane permeability due to the loss or modification of porin channels can decrease plazomicin uptake. Look for mutations or deletions in porin genes.
-
Ribosomal Mutations: While less common for acquired resistance, mutations in ribosomal proteins or 16S rRNA can reduce drug binding.
-
-
-
Confirmation with Phenotypic and Functional Assays:
-
Workflow:
-
Confirm the high MIC with a reference method (broth microdilution).
-
If WGS is inconclusive, proceed with functional assays to detect enzymatic activity (see Experimental Protocols section).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to plazomicin in clinical isolates?
A1: The two main mechanisms of clinically significant resistance to plazomicin are:
-
Target site modification by 16S rRNA methyltransferases: Enzymes like ArmA and RmtB methylate the 16S rRNA, which is the binding site for plazomicin. This modification prevents the drug from binding to the ribosome and inhibiting protein synthesis, leading to high-level resistance to all clinically relevant aminoglycosides, including plazomicin.[4][7]
-
Enzymatic modification by aminoglycoside acetyltransferase (AAC): The AAC(2')-Ia enzyme can acetylate plazomicin, reducing its antibacterial activity.[7] This enzyme is chromosomally encoded in Providencia stuartii but can also be found on mobile genetic elements in other species.
Q2: Is plazomicin effective against bacteria that are resistant to other aminoglycosides like gentamicin and amikacin?
A2: Yes, in many cases. Plazomicin was designed to be stable in the presence of most common aminoglycoside-modifying enzymes (AMEs) that inactivate older aminoglycosides.[4] Therefore, it often retains activity against isolates that are resistant to gentamicin, tobramycin, and amikacin due to the production of these enzymes.[4][8] However, if resistance is due to a 16S rRNA methyltransferase, the isolate will typically be resistant to all of these aminoglycosides, including plazomicin.[4]
Q3: What are the current clinical breakpoints for plazomicin susceptibility?
A3: The clinical breakpoints for plazomicin can vary by regulatory agency. It is crucial to refer to the latest guidelines from the appropriate body for your region.
| Agency | Organism Group | Susceptible | Intermediate | Resistant |
| FDA | Enterobacterales | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| CLSI | Enterobacterales | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Note: These breakpoints are subject to change. Always consult the most recent CLSI M100 or FDA documentation.[3][9][10]
Q4: How can I confirm that a specific gene identified in my isolate is responsible for plazomicin resistance?
A4: To confirm the function of a putative resistance gene, you can perform the following:
-
Cloning and Expression: Clone the gene of interest into a susceptible host strain (e.g., E. coli DH5α) and express it.
-
Phenotypic Confirmation: Perform MIC testing on the transformed strain. A significant increase in the plazomicin MIC compared to the control strain (with an empty vector) confirms that the gene confers resistance.
-
Functional Assays: For enzymatic resistance mechanisms, you can perform functional assays on cell lysates or purified protein to demonstrate the modification of plazomicin (see Experimental Protocols).
Data Presentation
Table 1: Plazomicin MIC Distribution for Enterobacterales Isolates
| Resistance Mechanism | Plazomicin MIC50 (µg/mL) | Plazomicin MIC90 (µg/mL) | % Susceptible (≤2 µg/mL) |
| No known resistance mechanism | 0.5 | 1 | >99% |
| Aminoglycoside-Modifying Enzymes (excluding AAC(2')-Ia) | 0.5 | 2 | ~99% |
| Presence of aac(2')-Ia | 8 | 16 | <10% |
| Presence of 16S rRNA Methyltransferase (rmt, armA) | >64 | >64 | 0% |
Data compiled from multiple surveillance studies.[4][11]
Experimental Protocols
Protocol 1: Functional Assay for AAC(2')-Ia Activity
This protocol is based on the principle of detecting the acetylation of plazomicin by the AAC(2')-Ia enzyme.
Materials:
-
Bacterial isolate suspected of producing AAC(2')-Ia
-
Lysis buffer (e.g., B-PER Bacterial Protein Extraction Reagent)
-
Plazomicin solution (1 mg/mL)
-
Acetyl-CoA solution (10 mM)
-
Reaction buffer (50 mM Tris-HCl, pH 7.5)
-
High-Resolution Mass Spectrometer (HR-MS)
Methodology:
-
Prepare Cell Lysate:
-
Grow a 50 mL overnight culture of the test isolate.
-
Harvest the cells by centrifugation and wash with reaction buffer.
-
Resuspend the cell pellet in 5 mL of lysis buffer and follow the manufacturer's instructions for protein extraction.
-
Clarify the lysate by centrifugation and collect the supernatant containing the crude protein extract.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
50 µL of the crude protein extract
-
10 µL of plazomicin solution
-
10 µL of acetyl-CoA solution
-
30 µL of reaction buffer
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
As a negative control, prepare a reaction mixture without acetyl-CoA.
-
-
Detection by Mass Spectrometry:
-
Terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HR-MS.
-
Look for a mass shift corresponding to the addition of an acetyl group to plazomicin (an increase of 42.0 Da).[12] The presence of this mass shift in the reaction with acetyl-CoA but not in the control confirms AAC(2')-Ia activity.
-
Protocol 2: Functional Assay for 16S rRNA Methyltransferase Activity
This assay detects the methylation of ribosomal subunits by enzymes from the test isolate.
Materials:
-
Bacterial isolate suspected of producing a 16S rRNA methyltransferase
-
Susceptible control strain (e.g., E. coli ATCC 25922)
-
Lysis buffer
-
S-adenosyl-L-methionine (SAM) solution (1 mM)
-
3H-labeled SAM (radiolabeled)
-
30S ribosomal subunits purified from the susceptible control strain
-
Reaction buffer (10 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 50 mM NH4Cl, 5 mM β-mercaptoethanol)
-
Scintillation fluid and counter
Methodology:
-
Prepare Cell Lysate: Prepare a crude protein extract from the test isolate as described in Protocol 1.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
20 µL of the crude protein extract
-
10 µL of purified 30S ribosomal subunits (1 mg/mL)
-
5 µL of 3H-labeled SAM
-
15 µL of reaction buffer
-
-
Incubate at 37°C for 1 hour.
-
As a negative control, use a lysate from the susceptible control strain.
-
-
Detection of Methylation:
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filter three times with 5% trichloroacetic acid (TCA) to remove unincorporated 3H-SAM.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A significantly higher radioactive count in the sample with the test isolate lysate compared to the negative control indicates the transfer of the 3H-methyl group from SAM to the 30S ribosomal subunits, confirming methyltransferase activity.
-
Mandatory Visualizations
Caption: Mechanisms of plazomicin action and resistance.
Caption: Workflow for investigating plazomicin resistance.
References
- 1. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oamjms.eu [oamjms.eu]
- 3. 1227. Plazomicin Susceptibility Testing using ETEST® MIC for Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S. Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acquired antimicrobial resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and investigation of antimicrobial resistance genes | Investigating antimicrobial resistance with EMBL-EBI resources [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clsi.org [clsi.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plazomicin Sulfate In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal in vitro results with Plazomicin Sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vitro results show higher Minimum Inhibitory Concentrations (MICs) for Plazomicin than expected against susceptible bacterial strains. What are the potential causes?
A1: Several factors could contribute to unexpectedly high MIC values. Consider the following troubleshooting steps:
-
Reagent Quality and Storage:
-
This compound Stock Solution: Improper storage can lead to degradation. This compound powder should be stored at -20°C, protected from light and humidity.[1] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
-
Media and Supplements: The composition of your culture media can influence Plazomicin's activity. Ensure the cation concentrations (especially Ca²⁺ and Mg²⁺) in your Mueller-Hinton Broth (MHB) are within the recommended ranges as specified by CLSI guidelines.
-
-
Experimental Protocol:
-
Inoculum Density: An inoculum that is too high can lead to falsely elevated MICs. Ensure your bacterial suspension is standardized, typically to 0.5 McFarland, before dilution for the final inoculum in the MIC assay.
-
pH of the Medium: The activity of aminoglycosides, including Plazomicin, can be influenced by pH. An acidic environment can reduce its cellular uptake.[3] Ensure your media is buffered appropriately and the final pH is within the physiological range.
-
-
Bacterial Strain:
-
Strain Identity and Purity: Verify the identity and purity of your bacterial strain. Contamination with a more resistant organism can lead to misleading results.
-
Resistance Mechanisms: While Plazomicin is designed to evade many aminoglycoside-modifying enzymes (AMEs), some resistance mechanisms, such as those mediated by 16S rRNA methyltransferases (e.g., armA, rmt genes), can confer high-level resistance.[4][5] This is a known issue, particularly in some carbapenem-resistant Enterobacteriaceae (CRE) isolates.[6][7]
-
Q2: I am observing inconsistent or non-reproducible MIC results between experiments. What should I check?
A2: Lack of reproducibility often points to subtle variations in experimental conditions. A systematic review of your protocol is recommended:
-
Pipetting and Dilutions: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Plazomicin. Small errors in initial dilutions can be magnified across the series.
-
Incubation Conditions: Standardize incubation time, temperature, and atmospheric conditions (e.g., CO₂ levels if applicable). Variations in these parameters can affect bacterial growth rates and, consequently, MIC readings.
-
Plate Reading: Use a consistent method for reading MIC endpoints, whether visually or with an automated reader. Ensure there is a clear definition of "no growth."
Q3: Can the type of microplate or labware used affect my Plazomicin in vitro results?
A3: While less common, the material of your labware could potentially play a role. Polystyrene, the material used for most microplates, can sometimes bind to certain compounds. If you suspect this is an issue, you could test plates from a different manufacturer or use low-binding plates, although this is not a widely reported issue for aminoglycosides.
Q4: What are the expected MIC ranges for Plazomicin against common pathogens?
A4: Plazomicin demonstrates potent in vitro activity against a broad range of Gram-negative and some Gram-positive organisms.[8][9] The following table summarizes typical MIC₅₀ and MIC₉₀ values from various studies. Note that these values can vary based on the specific collection of isolates.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 0.25 - 0.5 | 0.5 - 1 | [8][9] |
| Klebsiella pneumoniae | 0.25 - 0.5 | 0.5 - 1 | [4][8][9] |
| Enterobacter spp. | 0.25 - 0.5 | 0.5 - 1 | [9] |
| Proteus mirabilis | 1 - 2 | 2 - 8 | [8][9][10] |
| Pseudomonas aeruginosa | 4 - 8 | 16 - 32 | [8][9] |
| Staphylococcus aureus (MSSA/MRSA) | 0.5 | 1 | [8] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Plazomicin Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Aliquot and store at -80°C.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the Plazomicin stock solution to the first well of each row to be tested and perform a 2-fold serial dilution across the plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action of Plazomicin.
Caption: Workflow for MIC determination.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plazomicin against Multidrug-Resistant Bacteria: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. oamjms.eu [oamjms.eu]
- 7. In Vitro Activity of Plazomicin among Carbapenem-resistant Enterobacteriaceae | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 8. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Minimize Plazomicin-Induced Nephrotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Plazomicin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at understanding and mitigating Plazomicin-induced nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Plazomicin-induced nephrotoxicity?
A1: Plazomicin, like other aminoglycosides, is primarily cleared by the kidneys. Its nephrotoxic effects are largely attributed to its accumulation in the proximal tubule epithelial cells of the kidney.[1] The cationic nature of Plazomicin facilitates its binding to anionic phospholipids on the apical membrane of these cells, followed by endocytosis, a process mediated by the megalin-cubilin receptor complex. Once inside the cell, Plazomicin is sequestered in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm. This triggers a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis (programmed cell death) of the renal tubular cells.
Q2: What are the key risk factors for developing Plazomicin-induced nephrotoxicity in a clinical setting?
A2: In a clinical context, the primary risk factors for Plazomicin-induced nephrotoxicity include pre-existing renal impairment, advanced age, and the concurrent use of other nephrotoxic medications.[2] Therapeutic drug monitoring (TDM) is recommended for patients with a creatinine clearance (CrCl) of less than 90 mL/min to avoid potentially toxic trough concentrations.[3]
Q3: What is the recommended target trough concentration for Plazomicin to minimize the risk of nephrotoxicity?
A3: To minimize the risk of nephrotoxicity, it is recommended to maintain Plazomicin plasma trough concentrations below 3 mcg/mL.[4] Trough levels should be measured approximately 30 minutes before the administration of the second dose.
Q4: How does the nephrotoxicity of Plazomicin compare to other antibiotics?
A4: Clinical data suggests that the incidence of nephrotoxicity with Plazomicin is generally comparable to or, in some cases, lower than other antibiotics. For instance, some studies have shown that Plazomicin is not associated with an increased risk of nephrotoxicity relative to comparators like meropenem.[5] However, it is important to note that the risk is still present, and careful monitoring is essential.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cytotoxicity assay results (e.g., MTT, LDH).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension before and during seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Interference of Plazomicin with the assay reagents.
-
Solution: Run a cell-free control with Plazomicin at the highest concentration used in your experiment to check for direct interaction with MTT reagent or LDH substrates. If interference is observed, consider alternative cytotoxicity assays.
-
-
Possible Cause 4: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of microbial contamination. Use proper aseptic techniques and periodically test for mycoplasma.
-
Problem: Difficulty in detecting early signs of Plazomicin-induced cellular stress.
-
Possible Cause: Cytotoxicity assays are lagging indicators of cellular damage.
-
Solution: Employ more sensitive and earlier markers of cellular stress. Consider assays for:
-
Mitochondrial membrane potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM to detect mitochondrial depolarization.
-
Lysosomal membrane permeabilization (LMP): Utilize assays such as Acridine Orange staining or monitor the release of lysosomal enzymes (e.g., cathepsins) into the cytosol.[6][7][8][9]
-
Oxidative stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
-
-
In Vivo Experiments
Problem: Failure to induce consistent nephrotoxicity in animal models.
-
Possible Cause 1: Inappropriate animal model or strain.
-
Solution: Sprague-Dawley or Wistar rats are commonly used for aminoglycoside nephrotoxicity studies. Ensure the chosen strain is known to be susceptible.
-
-
Possible Cause 2: Insufficient dose or duration of Plazomicin administration.
-
Solution: While specific preclinical dose-response data for Plazomicin is limited, studies with other aminoglycosides like gentamicin can provide a starting point. A dose of 100 mg/kg/day for 7-10 days is often used to induce nephrotoxicity in rats.[1] A pilot dose-ranging study is recommended to determine the optimal dose for your specific experimental goals.
-
-
Possible Cause 3: Variability in animal hydration status.
-
Solution: Ensure all animals have ad libitum access to water. Dehydration can exacerbate aminoglycoside-induced nephrotoxicity and introduce variability.
-
Problem: Traditional renal biomarkers (serum creatinine, BUN) are not sensitive enough for early detection.
-
Possible Cause: Significant renal damage must occur before these markers are elevated.
-
Solution: Utilize more sensitive and earlier urinary biomarkers of kidney injury, such as:
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein shed into the urine upon proximal tubule injury.[10]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein rapidly released from injured renal tubular cells.[10][11]
-
Clusterin: A glycoprotein upregulated in response to renal tubular injury.
-
-
Data Presentation
Table 1: Clinical Dosing and Monitoring Recommendations for Plazomicin
| Parameter | Recommendation | Reference |
| Standard Dosage (CrCl ≥90 mL/min) | 15 mg/kg IV every 24 hours | [3] |
| Dosage in Renal Impairment | ||
| CrCl 60 to <90 mL/min | 15 mg/kg IV every 24 hours | [3] |
| CrCl 30 to <60 mL/min | 10 mg/kg IV every 24 hours | [3] |
| CrCl 15 to <30 mL/min | 10 mg/kg IV every 48 hours | [3] |
| Therapeutic Drug Monitoring | Recommended for CrCl <90 mL/min | |
| Target Trough Concentration | < 3 mcg/mL |
Table 2: Preclinical Models and Biomarkers for Plazomicin Nephrotoxicity Studies
| Model System | Key Endpoints | Rationale |
| In Vitro: LLC-PK1 or HK-2 cells | Cell Viability (MTT, LDH), Apoptosis (Caspase-3/7 activity), Mitochondrial Membrane Potential (JC-1, TMRM), Lysosomal Membrane Permeabilization (Acridine Orange), ROS production (DCFDA) | Proximal tubule epithelial cell lines that recapitulate key aspects of aminoglycoside uptake and toxicity. |
| In Vivo: Rat (Sprague-Dawley, Wistar) | Serum Creatinine, Blood Urea Nitrogen (BUN), Urinary Biomarkers (KIM-1, NGAL, Clusterin), Histopathology of kidney tissue | Established models for aminoglycoside-induced nephrotoxicity, allowing for the assessment of both functional and structural kidney damage. |
Experimental Protocols
In Vitro Cytotoxicity Assessment in LLC-PK1 Cells
-
Cell Seeding:
-
Culture LLC-PK1 cells in appropriate medium (e.g., Medium 199 with 3% FBS).
-
Seed cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24-48 hours to allow for adherence and confluence.
-
-
Compound Treatment:
-
Prepare a serial dilution of Plazomicin in culture medium.
-
Remove the old medium from the cells and replace it with the Plazomicin-containing medium. Include a vehicle control (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay for Cell Viability:
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Membrane Integrity:
In Vivo Rat Model of Plazomicin-Induced Nephrotoxicity
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimate animals for at least one week before the experiment.
-
-
Dosing Regimen:
-
Sample Collection:
-
Collect urine samples at baseline and at various time points during and after treatment (e.g., daily or every other day) for biomarker analysis.
-
At the end of the study, collect blood via cardiac puncture for serum creatinine and BUN analysis.
-
Harvest kidneys for histopathological examination.
-
-
Biomarker Analysis:
-
Histopathology:
-
Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for tubular necrosis, cast formation, and inflammation.
-
Mandatory Visualizations
Caption: Signaling pathway of Plazomicin-induced nephrotoxicity.
Caption: In vitro experimental workflow for assessing Plazomicin nephrotoxicity.
Caption: Logical relationship for troubleshooting inconsistent in vitro results.
References
- 1. mdpi.com [mdpi.com]
- 2. zemdri.com [zemdri.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. ZEMDRI® (plazomicin) Injection | Dosing [zemdri.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. scumj.journals.ekb.eg [scumj.journals.ekb.eg]
- 16. Impact of Vancomycin Loading Doses and Dose Escalation on Glomerular Function and Kidney Injury Biomarkers in a Translational Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Plazomicin Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Plazomicin combination therapies in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plazomicin?
Plazomicin is a next-generation aminoglycoside antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit in bacteria, which interferes with the correct reading of mRNA codons.[2][3] This leads to the production of nonfunctional or truncated proteins, ultimately resulting in bacterial cell death. Plazomicin is designed to be stable against many aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to older aminoglycosides.[4]
Q2: Why is Plazomicin often used in combination therapies?
While Plazomicin is effective as a monotherapy against many multidrug-resistant (MDR) Enterobacteriaceae, combination therapy is often employed to:
-
Achieve synergistic effects: The combined effect of two antibiotics can be greater than the sum of their individual effects.[5]
-
Broaden the spectrum of activity: Combining Plazomicin with another agent can cover a wider range of potential pathogens, especially in empirical treatment scenarios.
-
Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance to either agent.
Q3: What are the most common classes of antibiotics combined with Plazomicin?
The most common classes of antibiotics combined with Plazomicin in research and clinical studies are:
-
β-lactams: This class includes penicillins (e.g., piperacillin/tazobactam), cephalosporins (e.g., ceftazidime), and carbapenems (e.g., meropenem, imipenem). Synergy between β-lactams and aminoglycosides is well-documented.[5][6]
-
Tetracyclines: Tigecycline, a glycylcycline antibiotic, has been studied in combination with Plazomicin.[4]
-
Polymyxins: Colistin has been used in combination regimens, particularly for highly resistant pathogens.
-
Other agents: Daptomycin and ceftobiprole have shown synergistic activity with Plazomicin against certain Gram-positive organisms like MRSA.
Q4: How is synergy between Plazomicin and another antibiotic measured in vitro?
The two most common methods for measuring synergy in vitro are the checkerboard assay and the time-kill assay .
-
Checkerboard Assay: This method involves testing a range of concentrations of two antibiotics, both alone and in combination, in a microtiter plate. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Assay: This dynamic method measures the rate of bacterial killing by antibiotics over time. A synergistic interaction is typically defined as a ≥2-log10 decrease in bacterial count with the combination compared to the most active single agent.
Troubleshooting Guides
Checkerboard Assay
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| No synergy observed when expected. | Incorrect calculation of FIC index. Inappropriate concentration range of antibiotics. Bacterial inoculum is too high or too low. | Double-check the FIC index calculation. Ensure that the concentration ranges tested bracket the MIC of each drug alone. Prepare the bacterial inoculum to a 0.5 McFarland standard. |
| Inconsistent results between replicates. | Pipetting errors. Contamination of wells. | Use calibrated pipettes and proper technique. Ensure aseptic technique throughout the setup. |
| Growth in all wells, including controls. | Contamination of media or reagents. Resistant bacterial strain. | Use sterile, pre-tested media and reagents. Confirm the susceptibility of the bacterial strain to the individual antibiotics. |
| No growth in any wells, including the growth control. | Inactive bacterial inoculum. Problems with the growth medium. | Use a fresh, viable bacterial culture. Ensure the medium is properly prepared and supports the growth of the test organism. |
Time-Kill Assay
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| High variability in colony counts. | Inadequate mixing of the culture before sampling. Pipetting errors during serial dilutions. | Vortex the culture tubes before each sampling. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Rapid regrowth of bacteria after initial killing. | Selection of a resistant subpopulation. Drug degradation over the course of the experiment. | Plate samples on antibiotic-containing agar to check for the emergence of resistance. Consider the stability of the antibiotics in the chosen medium and incubation conditions. |
| Discrepancy between checkerboard and time-kill results. | The checkerboard assay measures inhibition of growth (bacteriostatic effect), while the time-kill assay measures bacterial killing (bactericidal effect). Synergy may be present in one assay but not the other. | This is a known phenomenon. Report the results of both assays, as they provide different types of information about the antibiotic interaction. |
Data Presentation
In Vitro Synergy of Plazomicin Combinations against Multidrug-Resistant Enterobacteriaceae
| Organism | Combination Agent | Number of Isolates | Synergy (FIC Index ≤ 0.5) | No Antagonism (FIC Index > 4) | Reference |
| E. coli | Piperacillin/Tazobactam | 10 | Observed | Yes | |
| E. coli | Ceftazidime | 10 | Observed | Yes | |
| Klebsiella spp. | Piperacillin/Tazobactam | 8 | Observed | Yes | |
| Klebsiella spp. | Ceftazidime | 8 | Observed | Yes | |
| Enterobacter spp. | Piperacillin/Tazobactam | 10 | Observed | Yes | |
| Enterobacter spp. | Ceftazidime | 10 | Observed | Yes | |
| C. freundii | Piperacillin/Tazobactam | 2 | Observed | Yes | |
| C. freundii | Ceftazidime | 2 | Observed | Yes |
In Vitro Synergy of Plazomicin Combinations against Acinetobacter baumannii
| Combination Agent | Number of Isolates with Synergy | Reference |
| Imipenem | 7 | [2] |
| Meropenem | 6 | [2] |
| Colistin | 4 | [2] |
| Fosfomycin | 1 | [2] |
| Tigecycline | 1 | [2] |
In Vivo Efficacy of Plazomicin Combinations in a Murine Septicemia Model
| Bacterial Isolate | Treatment Group | Survival (%) | Reference |
| K. pneumoniae 561 (Plazomicin MIC: 8 µg/mL) | Plazomicin monotherapy | 20 | [4] |
| Meropenem monotherapy | 0 | [4] | |
| Tigecycline monotherapy | 10 | [4] | |
| Plazomicin + Meropenem | 100 | [4] | |
| Plazomicin + Tigecycline | 90 | [4] |
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of Plazomicin and the combination antibiotic.
-
Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).[3][7][8]
-
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of the microtiter plate.
-
Create serial dilutions of Plazomicin along the y-axis (rows A-G) and the combination antibiotic along the x-axis (columns 1-11).
-
Row H contains serial dilutions of Plazomicin alone, and column 12 contains serial dilutions of the combination antibiotic alone.
-
Well H12 serves as the growth control (no antibiotic).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each well:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay Protocol
-
Prepare Materials:
-
Culture tubes with CAMHB.
-
Stock solutions of Plazomicin and the combination antibiotic.
-
Bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Sterile saline for serial dilutions.
-
Agar plates for colony counting.
-
-
Assay Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Plazomicin alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Combination antibiotic alone (at a clinically relevant concentration)
-
Plazomicin + combination antibiotic (at the same concentrations as the individual tubes)
-
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
-
Data Analysis:
-
After incubation of the plates, count the number of colonies (CFU/mL) for each time point and condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: < 2-log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
-
Mandatory Visualizations
Experimental Workflow for Synergy Testing
Bacterial Response to Combination Therapy
Rationale for Plazomicin Combination Therapy
References
- 1. mdpi.com [mdpi.com]
- 2. Can Plazomicin Alone or in Combination Be a Therapeutic Option against Carbapenem-Resistant Acinetobacter baumannii? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactam/aminoglycoside combinations: interactions and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Technical Support Center: Plazomicin Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Plazomicin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the approved methods for Plazomicin susceptibility testing?
A1: The reference method for Plazomicin susceptibility testing is broth microdilution (BMD) as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] Other acceptable methods include gradient diffusion (e.g., ETEST®, MIC Test Strip) and disk diffusion.[1][4][5][6] Automated systems like the VITEK 2 are also utilized for determining Plazomicin susceptibility.[7][8][9] For specific details on FDA-recognized methods and interpretive criteria, it is recommended to consult the FDA's STIC website and the latest CLSI M100 documents.[10]
Q2: Which organisms does Plazomicin have established breakpoints for?
A2: Plazomicin has established breakpoints for Enterobacterales.[11][12] It was specifically developed to treat infections caused by extended-spectrum beta-lactamase (ESBL)-producing or carbapenem-resistant Enterobacterales.[13] Plazomicin has limited activity against Pseudomonas aeruginosa and Acinetobacter spp., and therefore, there are no established breakpoints for these organisms.[13]
Q3: What are the common resistance mechanisms that can affect Plazomicin activity?
A3: Plazomicin was designed to be stable against the majority of aminoglycoside-modifying enzymes (AMEs), which are a common resistance mechanism for other aminoglycosides.[14][15][16] However, its activity is compromised by the presence of 16S rRNA methyltransferases.[14][17]
Q4: We are observing higher Minimum Inhibitory Concentrations (MICs) for Plazomicin than expected. What could be the cause?
A4: Higher than expected Plazomicin MICs can be attributed to several factors:
-
Presence of 16S rRNA methyltransferases: This is a key mechanism of resistance to Plazomicin.[14]
-
Incorrect Cation Concentration in Media: The activity of aminoglycosides, including Plazomicin, can be influenced by the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the testing medium.[18][19] Ensure your Mueller-Hinton broth or agar is properly cation-adjusted as per CLSI guidelines.
-
Inoculum Preparation Errors: An inoculum that is too dense can lead to falsely elevated MICs.[20] It is crucial to standardize the inoculum to a 0.5 McFarland standard.
-
Improper Storage of Materials: Ensure Plazomicin disks, strips, and solutions are stored at the recommended temperatures to maintain their potency.[20]
Q5: Our quality control (QC) testing for Plazomicin is failing. What are the initial troubleshooting steps?
A5: When QC for Plazomicin susceptibility testing fails, consider the following:
-
Verify QC Strain Viability and Purity: Ensure you are using the recommended QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) and that they have been subcultured appropriately.[13][21] New subcultures from frozen or freeze-dried stock should be prepared regularly to prevent loss of viability.[13]
-
Check Media and Reagents: Confirm that the Mueller-Hinton agar or broth is from a reliable source, not expired, and prepared according to the manufacturer's instructions.[20]
-
Review Inoculum Preparation and Incubation: Double-check that the inoculum density matches a 0.5 McFarland standard and that the incubation temperature and duration are correct.[20]
-
Examine Testing Materials: Ensure that the Plazomicin disks or gradient strips are not expired and have been stored correctly.[20]
Troubleshooting Guides
Issue 1: Discrepancy Between Disk Diffusion and Gradient Diffusion Results
Problem: You observe that for certain isolates, particularly Proteus mirabilis, the disk diffusion (DD) method indicates susceptibility to Plazomicin, while the gradient diffusion (GD) or broth microdilution (BMD) method suggests intermediate or resistant results.
Possible Cause: Studies have shown that for P. mirabilis, DD may overestimate susceptibility to Plazomicin.[4]
Solution:
-
For critical isolates or when a discrepancy is observed, it is recommended to confirm the result using a reference method like broth microdilution.
-
Always refer to the latest CLSI or EUCAST guidelines for interpretive criteria for each testing method.
Issue 2: Inconsistent MIC Results in Broth Microdilution
Problem: You are experiencing variability in Plazomicin MIC results for the same isolate when performing broth microdilution on different days.
Possible Causes:
-
Variation in Cation Content: Lot-to-lot variability in the cation concentration of Mueller-Hinton broth can affect aminoglycoside activity.[18][19]
-
Inoculum Variability: Minor differences in the final inoculum concentration can lead to shifts in the MIC.
-
Incubation Conditions: Fluctuations in incubator temperature or CO₂ levels (if applicable) can impact bacterial growth and, consequently, MIC results.
Solution:
-
Use cation-adjusted Mueller-Hinton broth from a single, reliable manufacturer and lot for a given set of experiments.
-
Be meticulous in preparing the bacterial inoculum to a 0.5 McFarland standard and ensure proper dilution to achieve the target final concentration in the wells.
-
Regularly monitor and calibrate your incubators to ensure consistent temperature and atmospheric conditions.
-
Always include the appropriate QC strains with each batch of testing to monitor for any systemic issues.[21]
Data Presentation
Table 1: Plazomicin MIC50/90 Values for Enterobacterales
| Organism | Plazomicin MIC50 (µg/mL) | Plazomicin MIC90 (µg/mL) | Reference(s) |
| All Enterobacterales | 0.5 | 2 | [22] |
| Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 1 | [8] |
| ESBL-producing Enterobacterales | 0.5 | 1 | [8] |
| Proteus mirabilis | 2 | 2 | [23] |
Table 2: Comparison of Plazomicin Susceptibility Testing Methods
| Method | Essential Agreement with BMD | Category Agreement with BMD | Key Considerations | Reference(s) |
| MIC Test Strip (MTS) | 99.2% | 91.2% | Good correlation with BMD. | [1] |
| ETEST® | 99.0% | 92.8% | An accurate alternative to BMD for Enterobacterales. | [5][21] |
| VITEK 2 | 98.7% | 99.4% | An automated alternative to the BMD reference method. For some species like E. coli, MICs may be a doubling dilution lower than BMD. | [9] |
| Disk Diffusion | - | 92% (vs. GD) | May result in categorical errors for P. mirabilis. | [4] |
Experimental Protocols
Broth Microdilution (BMD) for Plazomicin MIC Determination
This protocol is based on CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Plazomicin analytical standard
-
96-well microtiter plates
-
Bacterial isolates and QC strains (E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Plazomicin Dilutions: Prepare serial twofold dilutions of Plazomicin in CAMHB in the microtiter plates to cover the desired concentration range.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight culture on non-selective agar. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the Plazomicin dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible bacterial growth.
Visualizations
Caption: A generalized workflow for Plazomicin antimicrobial susceptibility testing.
References
- 1. 2060. Comparison of Plazomicin MIC Test Strip and Broth Microdilution MIC Results for 125 Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Performance evaluation of plazomicin susceptibility testing of Enterobacterales on VITEK 2 and VITEK 2 Compact Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zemdri.com [zemdri.com]
- 11. clsi.org [clsi.org]
- 12. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Plazomicin against Multidrug-Resistant Bacteria: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Plazomicin stability issues in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of plazomicin in long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plazomicin vials?
A1: Unopened vials of plazomicin should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) to ensure stability until the expiration date.
Q2: How long is plazomicin stable after dilution?
A2: After dilution in 0.9% Sodium Chloride Injection, USP, or Lactated Ringer's Injection, USP, plazomicin is stable for 24 hours at room temperature.[1] The concentration of the diluted solution can range from 2.5 mg/mL to 45 mg/mL.
Q3: Can I freeze aliquots of my diluted plazomicin solution for long-term use?
A3: Currently, there is no publicly available data on the stability of plazomicin solutions after freeze-thaw cycles. Repeated freezing and thawing may impact the integrity of the compound. If long-term use is intended, it is recommended to prepare fresh solutions. For exploratory studies, it is advisable to conduct an internal validation of freeze-thaw stability.
Q4: Is plazomicin stable in common microbiological growth media?
Q5: What are the known degradation pathways for plazomicin?
A5: Forced degradation studies have been performed on plazomicin. One study indicated that significant degradation was observed under oxidative stress conditions.[3] Another study reported that plazomicin was found to be stable under all tested stress degradation conditions.[4] Detailed degradation pathways and the specific chemical structures of the degradation products are not extensively described in publicly available literature.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected antimicrobial activity in a multi-day experiment.
-
Potential Cause: Degradation of plazomicin in the experimental medium over time.
-
Troubleshooting Steps:
-
Verify Solution Age: Ensure that the plazomicin solution was prepared fresh and used within 24 hours if stored at room temperature in a recommended diluent.
-
Assess Media Compatibility: If using a non-standard diluent or complex microbiological medium, the stability of plazomicin may be compromised.
-
Consider Replenishment: For experiments lasting several days, consider replenishing the medium with freshly prepared plazomicin at regular intervals to maintain the desired concentration.
-
Conduct a Stability Check: Perform a stability analysis of plazomicin in your specific experimental medium and conditions using a validated analytical method, such as HPLC.
-
Troubleshooting workflow for inconsistent plazomicin activity.
Issue 2: Unexpected peaks appear in HPLC analysis of a plazomicin sample.
-
Potential Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that both the stock vial and the prepared solution were stored at the recommended temperatures.
-
Evaluate Stress Factors: Consider if the sample was exposed to excessive light, high temperatures, strong acids or bases, or oxidizing agents. Forced degradation studies show plazomicin is susceptible to oxidation.[3]
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method can effectively separate the main plazomicin peak from any potential degradation products.[3][4]
-
Analyze a Fresh Standard: Run a freshly prepared standard solution of plazomicin to confirm that the unexpected peaks are not an artifact of the analytical system.
-
Data on Plazomicin Stability
While extensive quantitative data on long-term stability in various research settings is limited, the following table summarizes the known stability information.
| Preparation | Diluent/Medium | Concentration Range | Storage Condition | Stability Duration |
| Vial | - | 50 mg/mL | Refrigerated (2-8°C) | Until expiration date |
| Diluted Solution | 0.9% NaCl or Lactated Ringer's | 2.5 - 45 mg/mL | Room Temperature | 24 hours[1] |
| Susceptibility Testing | Cation-Adjusted Mueller-Hinton Broth | Not specified | 37°C | At least 18 hours[2] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Plazomicin
This protocol is a composite based on published methods and is intended as a starting point for developing a validated in-house stability assay.[3][4]
1. Objective: To quantify the concentration of plazomicin over time and detect the presence of any degradation products.
2. Materials:
-
Plazomicin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | Primesil C18 (250 x 4.6 mm, 5 µm)[3] | ProntoSIL C18 (250 mm × 4.5 mm; 5µm)[4] |
| Mobile Phase | Acetonitrile and pH 8.0 triethylamine buffer (50:50 v/v)[3] | Acetonitrile: Methanol (75:25 v/v)[4] |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min[4] |
| Detection | UV at 210 nm[3] | UV at 223 nm[4] |
| Column Temperature | 40°C[3] | Room Temperature[4] |
| Injection Volume | 20 µL (Typical) | 20 µL (Typical) |
| Run Time | 60 minutes[3] | 10 minutes[4] |
4. Preparation of Solutions:
-
Mobile Phase (Condition 1): Prepare a pH 8.0 buffer with triethylamine and water, adjusting the pH with orthophosphoric acid. Mix with acetonitrile in a 50:50 ratio. Filter and degas.
-
Mobile Phase (Condition 2): Mix acetonitrile and methanol in a 75:25 ratio. Filter and degas.
-
Standard Solution: Accurately weigh and dissolve the plazomicin reference standard in the mobile phase or a suitable diluent to create a stock solution. Prepare a series of working standards by serial dilution to generate a calibration curve (e.g., 20-120 µg/mL).[4]
5. Stability Study Procedure:
-
Prepare a solution of plazomicin in the matrix to be tested (e.g., culture medium, buffer) at the desired concentration.
-
Divide the solution into aliquots for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve an aliquot.
-
If necessary, perform sample clean-up (e.g., protein precipitation with acetonitrile, centrifugation) to remove interfering substances from the matrix.
-
Inject the prepared sample into the HPLC system.
-
Quantify the plazomicin peak area against the calibration curve. Calculate the percentage of plazomicin remaining relative to the time 0 sample.
References
Technical Support Center: Mitigating Off-Target Effects of Plazomicin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Plazomicin in cell culture experiments. Our goal is to help you minimize off-target effects and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Plazomicin and how does it lead to off-target effects in mammalian cells?
A1: Plazomicin is a next-generation aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] Its chemical structure is designed to evade many bacterial resistance mechanisms, specifically aminoglycoside-modifying enzymes (AMEs).[1]
However, like other aminoglycosides, Plazomicin can have off-target effects on mammalian cells. The primary mechanism of this cytotoxicity is related to the evolutionary similarities between bacterial ribosomes and mammalian mitochondrial ribosomes.[4] Plazomicin can be taken up by eukaryotic cells and interfere with mitochondrial protein synthesis, leading to mitochondrial dysfunction. This impairment of mitochondrial function results in the overproduction of reactive oxygen species (ROS), inducing oxidative stress.[5] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and activate apoptotic (programmed cell death) pathways, ultimately leading to cell death.[4][5]
Q2: I am observing high levels of cytotoxicity in my cell line after Plazomicin treatment, even at low concentrations. What could be the cause and how can I troubleshoot this?
A2: High cytotoxicity at low Plazomicin concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to aminoglycosides. Kidney-derived cell lines (e.g., HK-2) and auditory cell lines (e.g., HEI-OC1) are known to be particularly susceptible due to higher uptake of the drug.
-
Contamination: Underlying, low-level microbial contamination (such as mycoplasma) can be exacerbated by the antibiotic, or the contaminants themselves can cause stress to the cells, making them more susceptible to Plazomicin's toxicity.[6] It is advisable to routinely test your cell cultures for mycoplasma.
-
Media Composition: The composition of your cell culture medium can influence Plazomicin's activity and uptake. Ensure your media has the appropriate pH and ionic strength.
-
Incorrect Dosing: Double-check your calculations and the stock concentration of your Plazomicin solution.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Purity: Ensure your cell line is what you believe it to be and is free from contamination.
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of Plazomicin for your specific cell line to identify the optimal concentration range for your experiments.
-
Use an Antibiotic-Free Control: Always include a control group of cells cultured without any antibiotics to assess baseline cell health and growth.[7]
-
Consider a Different Cell Line: If your current cell line is too sensitive, consider using a less susceptible one for your experiments if your research goals allow.
Q3: Can I use supplements in my cell culture media to reduce Plazomicin's off-target effects?
A3: Yes, several supplements have been shown to mitigate the off-target cytotoxicity of aminoglycosides in vitro. These agents primarily work by reducing oxidative stress.
-
N-acetylcysteine (NAC): A potent antioxidant that can scavenge ROS and replenish intracellular glutathione levels, a key cellular antioxidant.[8][9]
-
Mannitol: An osmotic diuretic that has been shown to protect kidney cells from aminoglycoside-induced cytotoxicity, likely by scavenging free radicals.[10]
-
D-methionine: An amino acid that has demonstrated otoprotective and cytoprotective effects against aminoglycoside-induced damage, partly through its antioxidant properties.[11][12]
For detailed instructions on how to use these supplements, please refer to the Experimental Protocols section below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in untreated control wells. | - Contamination (bacterial, fungal, mycoplasma).[6]- Poor cell health (high passage number, improper storage).- Suboptimal culture conditions (incorrect media, serum, or supplements). | - Test for and eliminate contamination.[6]- Use a fresh, low-passage vial of cells.- Optimize culture conditions and ensure all reagents are of high quality. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors leading to inaccurate drug concentrations. | - Standardize cell seeding density and ensure even cell distribution.- Adhere strictly to a defined experimental timeline.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Plazomicin appears to have no effect on my target bacteria in a co-culture model. | - Bacterial resistance to Plazomicin.- Incorrect Plazomicin concentration (too low).- Degradation of Plazomicin in the culture medium. | - Confirm the susceptibility of your bacterial strain to Plazomicin using MIC testing.- Perform a dose-response experiment to determine the effective concentration.- Prepare fresh Plazomicin solutions for each experiment. |
| Difficulty in distinguishing between off-target cytotoxicity and on-target antibacterial effects. | - Overlapping dose-response curves for cytotoxicity and antibacterial activity. | - Use a panel of cell lines with varying sensitivities to Plazomicin.- Employ a co-culture system with a reporter bacterial strain to monitor antibacterial activity at non-toxic concentrations.- Utilize the mitigating agents described in this guide to specifically reduce off-target effects. |
Data Presentation
Table 1: In Vitro Activity of Plazomicin against Common Bacterial Species
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Plazomicin against a range of Gram-negative bacteria. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 1,346 | 0.5 | 1 | [13] |
| Klebsiella pneumoniae | 1,506 | 0.25 | 0.5 | [13] |
| Enterobacter cloacae | Not Specified | >99% susceptible at ≤2 µg/mL | >99% susceptible at ≤2 µg/mL | [1] |
| Proteus mirabilis | Not Specified | 2 | Not Specified | [13] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 97 | Not Specified | All but one isolate inhibited at ≤2 µg/mL | [13] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing cell viability and cytotoxicity after treatment with Plazomicin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plazomicin stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Plazomicin Treatment: Prepare serial dilutions of Plazomicin in complete medium. Remove the old medium from the cells and add 100 µL of the Plazomicin dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mitigating Plazomicin Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes the co-treatment of cells with Plazomicin and the antioxidant NAC to reduce off-target cytotoxicity.
Materials:
-
As per Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
NAC Co-treatment: In the treatment wells, add NAC to the Plazomicin-containing medium to a final concentration of 1-10 mM. Include control wells with NAC alone to assess its effect on cell viability.
-
Proceed with steps 3-7 of Protocol 1.
Protocol 3: Assessing Mitochondrial Membrane Potential
A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes like JC-1.
Materials:
-
Cells treated with Plazomicin (with or without mitigating agents)
-
JC-1 staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells as desired in a suitable format (e.g., 6-well plate).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in medium containing JC-1 dye (typically 1-10 µg/mL) and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Mandatory Visualizations
Caption: Plazomicin off-target signaling pathway in mammalian cells.
Caption: Experimental workflow for mitigating Plazomicin's off-target effects.
Caption: Logical troubleshooting flow for high cytotoxicity in Plazomicin experiments.
References
- 1. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Plazomicin Sulfate used for? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiating aminoglycoside antibiotics to reduce their toxic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Methionine reduces tobramycin-induced ototoxicity without antimicrobial interference in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-methionine-reduces-tobramycin-induced-ototoxicity-without-antimicrobial-interference-in-animal-models - Ask this paper | Bohrium [bohrium.com]
- 13. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
Technical Support Center: Enhancing Plazomicin Activity Against Biofilms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the efficacy of plazomicin against bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: Why is plazomicin less effective against bacterial biofilms compared to planktonic bacteria?
A1: The reduced efficacy of plazomicin against biofilms is a multifaceted issue common to most antibiotics. Key contributing factors include:
-
Limited Penetration: The dense extracellular polymeric substance (EPS) matrix of biofilms, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding plazomicin's access to bacterial cells within the biofilm.[1][2]
-
Altered Physiological State: Bacteria within a biofilm exhibit slower growth rates and altered metabolic states compared to their planktonic counterparts.[1][3] Since aminoglycosides like plazomicin are most effective against rapidly dividing cells, their bactericidal activity is diminished.
-
Presence of Persister Cells: Biofilms harbor a subpopulation of dormant, antibiotic-tolerant cells known as "persister cells."[1] These cells can survive high concentrations of antibiotics and can repopulate the biofilm once treatment ceases.
-
Gene Expression Changes: Bacteria in biofilms can upregulate genes associated with resistance, such as those encoding efflux pumps, which actively transport antibiotics out of the cell.[3]
Q2: What are the primary mechanisms of resistance to plazomicin, and are they more prevalent in biofilms?
A2: Plazomicin was designed to be stable against many aminoglycoside-modifying enzymes (AMEs) that inactivate older aminoglycosides.[4][5] However, resistance can still occur through two main mechanisms:
-
Target Site Modification: Methylation of the 16S rRNA at the ribosomal binding site by 16S rRNA methyltransferases can prevent plazomicin from binding to its target.[6][7]
-
Drug Modification: Acetylation of plazomicin by specific AMEs, such as AAC(2')-Ia, can inactivate the drug.[4][6]
While these resistance mechanisms are not exclusive to biofilms, the high cell density and increased horizontal gene transfer within biofilms can facilitate the spread of resistance genes.[3]
Q3: What types of adjuvants or combination therapies show promise for enhancing plazomicin's anti-biofilm activity?
A3: While direct studies on plazomicin in combination with anti-biofilm agents are emerging, promising strategies can be extrapolated from research on other aminoglycosides and anti-biofilm approaches in general. Key areas of investigation include:
-
Biofilm Matrix-Degrading Enzymes: Enzymes like DNase I can degrade the eDNA component of the biofilm matrix, which has been shown to increase the susceptibility of biofilms to antibiotics, including other aminoglycosides like amikacin.[8][9]
-
Quorum Sensing Inhibitors (QSIs): These molecules disrupt the cell-to-cell communication systems bacteria use to coordinate biofilm formation and virulence.[10][11] QSIs have been shown to enhance the efficacy of antibiotics like tobramycin against biofilms.[12][13]
-
Combination with Other Antibiotics: Synergy has been observed when plazomicin is combined with β-lactams (e.g., meropenem, piperacillin/tazobactam) against planktonic multidrug-resistant bacteria.[14][15][16][17] Testing these combinations against biofilms is a logical next step.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm formation in vitro (e.g., using crystal violet assay). | Inconsistent inoculum density. Variation in incubation conditions (time, temperature, aeration). Use of different media batches. Plate edge effects. | Standardize the starting inoculum to a specific optical density (e.g., OD600 of 0.05). Ensure consistent incubation parameters. Use a humidified incubator to prevent evaporation. Use the same batch of growth medium for all experiments within a set. Avoid using the outer wells of the 96-well plate, or fill them with sterile media/water to minimize evaporation from adjacent wells.[18] |
| Plazomicin shows good activity against planktonic bacteria but little to no effect on established biofilms. | The biofilm matrix is preventing drug penetration. The concentration of plazomicin is insufficient to kill persister cells or metabolically inactive bacteria. The experimental timeframe is too short. | Test plazomicin in combination with a matrix-disrupting agent like DNase I. Evaluate a range of higher plazomicin concentrations against the biofilm (Minimum Biofilm Eradication Concentration - MBEC assay). Extend the treatment duration (e.g., 48-72 hours) to assess effects on mature biofilms. |
| Checkerboard assay results show no synergy between plazomicin and a potential enhancer against biofilms. | The chosen enhancer does not have a synergistic mechanism with plazomicin against the specific bacterial strain's biofilm. The concentrations tested are not in the synergistic range. The assay method (e.g., endpoint turbidity) is not accurately reflecting biofilm viability. | Select an enhancer with a different mechanism of action (e.g., if a QSI fails, try a matrix-degrading enzyme). Expand the range of concentrations for both plazomicin and the enhancer in the checkerboard assay. Quantify biofilm viability using a metabolic assay (e.g., XTT, resazurin) or by determining colony-forming units (CFUs) from disrupted biofilms, in addition to crystal violet staining for biomass.[9] |
| Inconsistent results when combining plazomicin with DNase I. | The eDNA may not be a major structural component of the biofilm for the specific strain or growth conditions. The DNase I activity is inhibited by components in the growth medium. | Confirm the presence of eDNA in your biofilm matrix using fluorescent staining (e.g., with a non-cell-permeant DNA dye). Ensure the buffer conditions (e.g., presence of Mg2+ and Ca2+) are optimal for DNase I activity. Test DNase I activity in your chosen medium. |
Quantitative Data Summary
Table 1: In Vitro Activity of Plazomicin Against Planktonic Isolates
This table summarizes the Minimum Inhibitory Concentration (MIC) values for plazomicin against various bacterial species. These values serve as a baseline for designing anti-biofilm experiments.
| Organism | Number of Isolates | Plazomicin MIC50 (µg/mL) | Plazomicin MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae (overall) | 4,362 | 0.5 | 2 | [19] |
| Escherichia coli | 1,346 | 0.5 | 1 | [19] |
| Klebsiella pneumoniae | 1,506 | 0.25 | 0.5 | [19] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 97 | N/A (99% inhibited at ≤2 µg/mL) | N/A | [19] |
| Pseudomonas aeruginosa | N/A | 4 - 8 | 8 - 32 | [20] |
| Acinetobacter baumannii | N/A | 1 - 8 | 8 - >128 | [20] |
| Staphylococcus aureus (MRSA) | 55 | ≤1 (for >90% of isolates) | ≤1 (for >90% of isolates) | [16] |
| Staphylococcus aureus (MSSA & MRSA) | N/A | 0.5 | 1 | [21] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergy of Plazomicin with Other Antibiotics Against Planktonic Bacteria
This table highlights synergistic combinations that could be prioritized for anti-biofilm testing. Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5.
| Organism(s) | Combination Agent | Synergy Observed (Number of Isolates) | Reference(s) |
| Carbapenem-Resistant Acinetobacter baumannii | Imipenem | 7 | [18][22] |
| Carbapenem-Resistant Acinetobacter baumannii | Meropenem | 6 | [18][22] |
| Multidrug-Resistant Enterobacteriaceae | Piperacillin/Tazobactam | Yes (Time-kill confirmed) | [14][17] |
| Multidrug-Resistant Enterobacteriaceae | Ceftazidime | Yes (Time-kill confirmed) | [14][17] |
| Aminoglycoside-Resistant MRSA | Meropenem | 7 (Checkerboard), 3 (Time-kill) | [16] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulating biofilm formation in P. aeruginosa.[14][23]
Caption: Major regulatory pathways in S. aureus biofilm development.[21][24]
Caption: Experimental workflow for testing synergy against pre-formed biofilms.[25][26]
Detailed Experimental Protocols
Protocol 1: Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is used to assess the total biofilm biomass.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacteria. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Growth: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate under static conditions for 24-48 hours at 37°C.[1]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[18]
-
Fixation: Dry the plate, for example by inverting it on a paper towel, and then fix the biofilm by incubating at 60°C for 1 hour.[18]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[27]
-
Final Wash: Discard the crystal violet solution. Wash the plate thoroughly with water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.[27]
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate. Measure the absorbance at 590 nm using a microplate reader.
Protocol 2: Checkerboard Synergy Assay for Pre-formed Biofilms
This protocol determines the synergistic, additive, or antagonistic effect of plazomicin combined with an enhancing agent on established biofilms.
Materials:
-
Materials from Protocol 1
-
Stock solutions of Plazomicin and the enhancing agent (e.g., DNase I, QSI)
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1 (Steps 1-3).
-
Drug Preparation: In a separate 96-well "master" plate, prepare a checkerboard of drug concentrations.[28]
-
Along the rows (e.g., A-G), prepare 2-fold serial dilutions of Plazomicin. Row H will have no Plazomicin (enhancer-only control).
-
Along the columns (e.g., 1-11), prepare 2-fold serial dilutions of the enhancing agent. Column 12 will have no enhancer (Plazomicin-only control).
-
A well with no drugs serves as the biofilm growth control.
-
-
Treatment: After washing the pre-formed biofilms, transfer 200 µL from each well of the drug master plate to the corresponding well of the biofilm plate.
-
Incubation: Incubate the treated biofilm plate for another 24 hours at 37°C.
-
Quantification: Determine the Minimal Biofilm Eradication Concentration (MBEC) for each drug alone and in combination. This can be done by:
-
Biomass Quantification: Perform the crystal violet assay (Protocol 1, Steps 4-8) to assess the reduction in total biomass.
-
Viability Quantification (Recommended): Instead of crystal violet, assess cell viability. After treatment, wash the wells with PBS, disrupt the biofilm (e.g., by vigorous pipetting or sonication), and perform serial dilutions for Colony-Forming Unit (CFU) plating. Alternatively, use a metabolic assay like XTT or resazurin.
-
-
Data Analysis (FIC Index Calculation):
-
The Fractional Inhibitory Concentration (FIC) Index is adapted to become the Fractional Biofilm Eradication Concentration (FBEC) Index.
-
FBEC of Plazomicin = (MBEC of Plazomicin in combination) / (MBEC of Plazomicin alone)
-
FBEC of Enhancer = (MBEC of Enhancer in combination) / (MBEC of Enhancer alone)
-
FBEC Index = FBEC of Plazomicin + FBEC of Enhancer [26]
-
Interpretation:
-
Synergy: FBEC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FBEC Index ≤ 4.0
-
Antagonism: FBEC Index > 4.0[26]
-
-
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface Sensing for Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does biofilm formation have different pathways in Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plazomicin: A Novel Aminoglycoside for the Treatment of Resistant Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of DNase and Antibiotics on Biofilm Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of DNase I in reinstating antibiotic efficacy against Klebsiella pneumoniae biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies [frontiersin.org]
- 12. Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 14. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. In-vitro activity of several antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) isolates expressing aminoglycoside-modifying enzymes: potency of plazomicin alone and in combination with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of plazomicin in combination with other antibiotics against multidrug-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal violet assay [bio-protocol.org]
- 19. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Can Plazomicin Alone or in Combination Be a Therapeutic Option against Carbapenem-Resistant Acinetobacter baumannii? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. KEGG PATHWAY: Biofilm formation - Pseudomonas aeruginosa [kegg.jp]
- 24. mdpi.com [mdpi.com]
- 25. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. emerypharma.com [emerypharma.com]
- 27. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Refining Plazomicin Treatment Protocols for Resistant Pathogens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with plazomicin. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at refining treatment protocols for resistant pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for plazomicin?
A1: Plazomicin, a next-generation aminoglycoside, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis, leading to misreading of mRNA and ultimately, bacterial cell death. Its unique chemical structure, including a hydroxylaminobutyric acid substitution at position 1 and a hydroxyethyl group at position 6', protects it from many aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to older aminoglycosides.
Q2: We are observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for plazomicin against our bacterial isolates. What are the potential causes?
A2: Higher-than-expected plazomicin MICs can be attributed to several factors:
-
Intrinsic Resistance: Some bacterial species, such as Proteus mirabilis, naturally exhibit higher MICs to plazomicin.
-
Acquired Resistance Mechanisms: The most significant mechanism of high-level resistance to plazomicin is the production of 16S rRNA methyltransferases. These enzymes modify the ribosomal target site, preventing plazomicin from binding effectively. Isolates carrying genes like armA or rmt will show marked resistance. While plazomicin is stable against most AMEs, certain rare enzymes can still inactivate it.
-
Experimental Error: Inaccurate results can arise from several procedural issues. Please refer to the Troubleshooting Guides below for detailed steps to verify your experimental setup.
Q3: Can plazomicin be used in combination with other antibiotics?
A3: Yes, in vitro studies have shown that plazomicin can act synergistically with other antibiotics, particularly against multidrug-resistant (MDR) Enterobacteriaceae. Synergy has been observed with β-lactams like piperacillin/tazobactam and meropenem, as well as with tigecycline.[1][2] Combination therapy is a promising strategy for treating serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[2] However, antagonism has not been reported in these studies.[1]
Q4: Are there specific recommendations for dosing plazomicin in in vitro models based on clinical data?
A4: Plazomicin exhibits concentration-dependent bactericidal activity.[3] The approved dosing for complicated urinary tract infections (cUTIs) is 15 mg/kg intravenously once daily.[4] For in vitro studies, it is crucial to consider the pharmacokinetic/pharmacodynamic (PK/PD) parameter AUC:MIC (Area Under the Curve to MIC ratio) which is the best predictor of efficacy.[4] Stasis and one-log kill have been associated with median AUC:MIC ratios of 24 and 89, respectively.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Plazomicin MIC Results
This guide addresses common issues encountered during Minimum Inhibitory Concentration (MIC) testing using broth microdilution or gradient diffusion (ETEST).
| Observed Problem | Potential Cause | Recommended Action |
| High variability in MICs between replicates. | Inconsistent inoculum preparation. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution for inoculation. |
| Improper storage or handling of plazomicin stock solutions. | Store plazomicin stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| "Skipped wells" (no growth in a well preceding wells with growth) in broth microdilution. | Technical error during pipetting or bacterial clumping. | Carefully inspect the inoculum for clumps before adding it to the microplate. Ensure accurate and consistent pipetting into all wells. |
| Fuzzy or indistinct ellipse edge in ETEST. | Mixed culture or swarming bacteria (e.g., Proteus spp.). | Re-streak the isolate to ensure a pure culture. For swarming organisms, read the MIC at the point of complete inhibition of all growth, disregarding the thin film of swarming.[5] |
| Unexpectedly high MICs for known susceptible strains. | Presence of interfering substances in the media. | Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines, as divalent cation concentrations can affect aminoglycoside activity. |
| Contamination of the bacterial culture. | Perform a purity check of the isolate by plating on appropriate agar. |
Guide 2: Troubleshooting Synergy Testing (Checkerboard and Time-Kill Assays)
This guide provides assistance with common problems in synergy testing experiments.
| Observed Problem | Potential Cause | Recommended Action |
| No clear synergistic effect observed in checkerboard assays. | The combination of drugs is not synergistic against the tested isolate. | Not all drug combinations will be synergistic. Consider testing a different class of antibiotic in combination with plazomicin. |
| Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. | Double-check the FIC index calculation: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.[6] | |
| High variability in time-kill assay results. | Inaccurate colony counting. | Ensure proper serial dilutions and plating techniques. Plate a sufficient volume to obtain countable colonies (typically 30-300 CFU/plate). |
| Bacterial regrowth after initial killing. | This can occur, especially at lower multiples of the MIC.[1] It is an important finding and should be noted. Consider testing higher concentrations if regrowth is rapid and extensive. | |
| Bacteriostatic instead of bactericidal effect observed. | The drug concentration may be insufficient for bactericidal activity. | Confirm the MIC of the isolate. Time-kill assays should be performed at concentrations relative to the MIC (e.g., 2x, 4x, 8x MIC). Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) at a specified time point.[1][7] |
Data Presentation
Table 1: In Vitro Activity of Plazomicin against Resistant Enterobacteriaceae Isolates
| Organism Group | Number of Isolates | Plazomicin MIC₅₀ (µg/mL) | Plazomicin MIC₉₀ (µg/mL) | % Susceptible (at ≤4 µg/mL) | Reference(s) |
| All Enterobacteriaceae | 4,362 | 0.5 | 2 | 99.2% | [5] |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 204 | N/A | N/A | 90.2% | [8][9] |
| KPC-producing K. pneumoniae | 96 | 0.5 | 0.5 | N/A | [10] |
| Gentamicin-Resistant Isolates | 766 | N/A | N/A | 94.8% | [8][9] |
| Tobramycin-Resistant Isolates | 708 | N/A | N/A | 94.9% | [8][9] |
Note: Susceptibility breakpoints can vary. The FDA has assigned a susceptibility breakpoint of ≤2 µg/mL for Enterobacteriaceae.[4]
Table 2: Plazomicin Combination Therapy Synergy against MDR Enterobacteriaceae
| Combination Agent | Bacterial Species | Synergy Observed (Checkerboard) | Synergy Observed (Time-Kill) | Antagonism Observed | Reference(s) |
| Piperacillin/Tazobactam | E. coli, Klebsiella spp., Enterobacter spp. | Yes | Yes | No | [1] |
| Ceftazidime | E. coli, Klebsiella spp., Enterobacter spp. | Yes | Yes | No | [1] |
| Meropenem | K. pneumoniae (CRE) | Yes (in vivo improvement) | N/A | No | [2] |
| Tigecycline | K. pneumoniae (CRE) | Yes (in vivo improvement) | N/A | No | [2] |
Experimental Protocols
Protocol 1: Plazomicin MIC Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Materials:
-
Plazomicin powder (analytical grade).
-
Appropriate solvent for plazomicin (e.g., sterile water).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial isolate grown overnight on appropriate agar.
-
0.9% sterile saline.
-
McFarland 0.5 turbidity standard.
-
Quality control strains (e.g., E. coli ATCC 25922).
-
-
Prepare Plazomicin Dilutions:
-
Prepare a stock solution of plazomicin.
-
Perform serial two-fold dilutions of plazomicin in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
-
Prepare Bacterial Inoculum:
-
Select several colonies of the test organism and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the plazomicin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
After incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of plazomicin that completely inhibits visible growth.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is a standard method to assess in vitro synergy between two antimicrobial agents.
-
Prepare Materials:
-
Same as for MIC determination, plus the second antimicrobial agent.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Along the x-axis, perform serial dilutions of Plazomicin.
-
Along the y-axis, perform serial dilutions of the second antibiotic.
-
The resulting "checkerboard" will have wells containing various combinations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum to all wells as described in the MIC protocol.
-
Incubate under the same conditions (35°C ± 2°C for 16-20 hours).
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Mandatory Visualizations
Caption: Plazomicin's mechanism of action and key resistance pathways.
Caption: Troubleshooting workflow for unexpected plazomicin MIC results.
References
- 1. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. zemdri.com [zemdri.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 10. clsi.org [clsi.org]
Validation & Comparative
Plazomicin Sulfate Versus Meropenem for Complicated Urinary Tract Infections: A Comparative Guide
This guide provides a detailed comparison of Plazomicin Sulfate and meropenem for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis. The information is targeted towards researchers, scientists, and drug development professionals, offering an objective analysis based on clinical trial data.
Executive Summary
Plazomicin, a next-generation aminoglycoside, has demonstrated noninferiority to meropenem, a broad-spectrum carbapenem antibiotic, in the treatment of cUTIs caused by Enterobacteriaceae.[1] The pivotal phase III clinical trial, EPIC (Evaluating Plazomicin in cUTI), showed that once-daily intravenous plazomicin was comparable to meropenem administered every 8 hours.[1][2] Notably, at the test-of-cure visit, plazomicin showed a statistically significant higher composite cure rate and microbiological eradication rate compared to meropenem.[2][3] Plazomicin is designed to evade many of the enzymes that confer resistance to older aminoglycosides.[4][5]
Mechanism of Action
Plazomicin: As an aminoglycoside, plazomicin inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and ultimately bacterial cell death.[4][6][7] Its chemical structure is a semi-synthetic derivative of sisomicin, modified to be a poor substrate for most aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance.[4][5]
Meropenem: Meropenem belongs to the carbapenem class of beta-lactam antibiotics. It disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8][9][10] This inhibition of cell wall synthesis leads to cell lysis and death.[9] Meropenem is stable against hydrolysis by many beta-lactamases.[10][11]
References
- 1. Once-Daily Plazomicin for Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Plazomicin - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Plazomicin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Meropenem - Wikipedia [en.wikipedia.org]
Plazomicin Versus Colistin for Carbapenem-Resistant Enterobacteriaceae (CRE) Bloodstream Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge in clinical practice, with bloodstream infections (BSIs) caused by these pathogens associated with high mortality rates. The limited therapeutic arsenal has necessitated the use of older, often more toxic agents like colistin, and has spurred the development of new antibiotics such as plazomicin. This guide provides an objective comparison of plazomicin and colistin for the treatment of CRE BSIs, supported by experimental data from the pivotal CARE (Combating Antibiotic Resistant Enterobacteriaceae) trial.
Executive Summary
The CARE trial, a Phase 3, randomized, open-label study, compared the efficacy and safety of plazomicin-based versus colistin-based combination therapy for serious CRE infections, including BSIs.[1][2] Although the trial was terminated early due to slow enrollment, the available data provides valuable insights. In patients with CRE BSI, plazomicin was associated with a lower rate of the primary composite endpoint of mortality or serious disease-related complications compared to colistin.[3][4] Furthermore, plazomicin demonstrated a more favorable safety profile, particularly with regard to nephrotoxicity.[3]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the CARE trial, comparing plazomicin and colistin in the treatment of CRE bloodstream infections.
Table 1: Comparison of Efficacy Outcomes in CRE Bloodstream Infections (CARE Trial)
| Outcome Measure | Plazomicin (n=14) | Colistin (n=15) | Difference (95% CI) |
| Primary Composite Endpoint (Day 28) | |||
| Death or Significant Disease-Related Complications | 2 (14%) | 8 (53%) | -39% (-71 to -6) |
| All-Cause Mortality | |||
| Day 28 | 1 (7%) | 6 (40%) | -33% (-63 to 5) |
| Day 60 | 2 (14%) | 7 (47%) | -33% (-64 to 7) |
| Microbiological Eradication | Data not fully available in a comparable format | Data not fully available in a comparable format |
Table 2: Comparison of Safety Outcomes (CARE Trial)
| Adverse Event | Plazomicin (n=17) | Colistin (n=20) |
| Any Serious Adverse Event | 9 (50%) | 17 (81%) |
| Nephrotoxicity | ||
| Increase in Serum Creatinine ≥0.5 mg/dL | 2 of 12 (16.7%) | 8 of 16 (50.0%) |
Experimental Protocols
CARE Trial Methodology
The CARE trial was a multinational, randomized, open-label study designed to evaluate the efficacy and safety of plazomicin compared to colistin in patients with serious infections due to CRE.[2]
-
Patient Population: The trial enrolled adult patients with bloodstream infections, hospital-acquired bacterial pneumonia (HABP), or ventilator-associated bacterial pneumonia (VABP) caused by CRE.[1]
-
Treatment Arms:
-
Plazomicin arm: Patients received plazomicin at a dose of 15 mg/kg of body weight once daily, administered as a 30-minute intravenous infusion.[5] This was given in combination with either meropenem or tigecycline.[2]
-
Colistin arm: Patients received a loading dose of 5 mg/kg of colistin base, followed by a maintenance dose of 5 mg/kg per day, divided and administered every 8 or 12 hours.[5] This was also given in combination with either meropenem or tigecycline.[2]
-
-
Primary Endpoint: The primary endpoint was a composite of death from any cause at 28 days or clinically significant disease-related complications in the microbiological modified intention-to-treat (mMITT) population.[2] The mMITT population included patients with confirmed CRE infection who received at least one dose of the study drug.
Mechanisms of Action and Resistance
The following diagrams illustrate the mechanisms of action and resistance for plazomicin and colistin.
Conclusion
The available data from the CARE trial suggests that plazomicin may offer a favorable efficacy and safety profile compared to colistin for the treatment of CRE bloodstream infections.[3] The lower incidence of mortality and nephrotoxicity observed with plazomicin are clinically significant findings.[3] However, the premature termination of the trial necessitates further research to definitively establish the role of plazomicin in this setting. For drug development professionals, these findings highlight the potential of developing novel aminoglycosides with improved safety profiles to address the urgent threat of multidrug-resistant Gram-negative infections.
References
- 1. 1964. Microbiological Outcomes With Plazomicin (PLZ) vs. Colistin (CST) in Patients With Bloodstream Infections (BSI) Caused by Carbapenem-Resistant Enterobacteriaceae (CRE) in the CARE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]
- 4. Safety and Efficacy of Plazomicin in Infections Caused by Carbapenem-Resistant Enterobacteriaceae [ciplamed.com]
- 5. tandfonline.com [tandfonline.com]
Plazomicin vs. Amikacin: A Head-to-Head Comparison Against Pseudomonas aeruginosa
In the landscape of antimicrobial resistance, the comparative efficacy of novel antibiotics against challenging pathogens such as Pseudomonas aeruginosa is of paramount interest to researchers and clinicians. This guide provides a detailed, data-driven comparison of Plazomicin, a next-generation aminoglycoside, and Amikacin, a well-established therapeutic option, in their activity against P. aeruginosa.
In Vitro Susceptibility
The in vitro activity of Plazomicin and Amikacin against P. aeruginosa has been evaluated in numerous studies, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC50 and MIC90, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are key metrics for comparison.
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Plazomicin | 4,362 (Enterobacteriaceae) | 0.5 | 2 | [1] |
| Not Specified | 4 | 16 | [1][2] | |
| Not Specified | 4 | 8 | [3] | |
| Amikacin | 4,362 (Enterobacteriaceae) | Not Specified | Not Specified | [1] |
| Not Specified | 4 | 8 | [2] | |
| Not Specified | 2 | 16 | [3] |
Note: Some data points are for Enterobacteriaceae as a broader category, which includes P. aeruginosa.
Overall, in vitro studies demonstrate that Plazomicin and Amikacin exhibit comparable activity against P. aeruginosa, with MIC90 values generally ranging from 8 to 16 µg/mL.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Protocol (M07)
A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth. Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates. The inoculated plates are incubated at 35°C for 16-20 hours in ambient air. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
EUCAST Broth Microdilution Protocol
The EUCAST methodology is broadly similar to the CLSI protocol. A bacterial inoculum is prepared to a 0.5 McFarland standard and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth. Microtiter plates with serial dilutions of the antibiotics are inoculated and incubated at 35 ± 1°C for 18 ± 2 hours. The MIC is determined as the lowest concentration showing no visible growth.
References
In Vitro Synergistic Activity of Plazomicin with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae, presents a significant challenge to effective antimicrobial therapy. Combination therapy is a promising strategy to overcome resistance and enhance antibacterial efficacy. This guide provides a comprehensive overview of the in vitro synergistic potential of plazomicin, a next-generation aminoglycoside, when combined with various β-lactam antibiotics against clinically relevant MDR Enterobacteriaceae. Plazomicin has demonstrated potent activity against MDR Enterobacteriaceae, including strains resistant to other aminoglycosides.[1][2] This guide summarizes key experimental findings, details the methodologies employed, and visualizes the workflows for assessing antimicrobial synergy.
Quantitative Synergy Assessment: Plazomicin in Combination with β-Lactams
The synergistic potential of plazomicin with β-lactam antibiotics has been evaluated using checkerboard and time-kill assays. Synergy is often observed with combinations such as plazomicin with piperacillin/tazobactam or ceftazidime.[1][2] Notably, no antagonism has been reported in these combinations.[1][2]
Table 1: Synergy of Plazomicin with Piperacillin/Tazobactam against MDR Enterobacteriaceae
| Bacterial Species | Number of Isolates | Synergy Rate (%) (Checkerboard) | Reference |
| Escherichia coli | 10 | Not explicitly stated, but synergy was observed | [1] |
| Klebsiella spp. | 8 | Not explicitly stated, but synergy was observed | [1] |
| Enterobacter spp. | 10 | Not explicitly stated, but synergy was observed | [1] |
| Citrobacter freundii | 2 | Not explicitly stated, but synergy was observed | [1] |
Table 2: Synergy of Plazomicin with Ceftazidime against MDR Enterobacteriaceae
| Bacterial Species | Number of Isolates | Synergy Rate (%) (Checkerboard) | Reference |
| Escherichia coli | 10 | Not explicitly stated, but synergy was observed | [1] |
| Klebsiella spp. | 8 | Not explicitly stated, but synergy was observed | [1] |
| Enterobacter spp. | 10 | Not explicitly stated, but synergy was observed | [1] |
| Citrobacter freundii | 2 | Not explicitly stated, but synergy was observed | [1] |
Table 3: Synergy of Plazomicin with Meropenem against Carbapenemase-Producing Klebsiella pneumoniae
| Bacterial Species | Number of Isolates | Synergy Rate (%) (Checkerboard) | Reference |
| Klebsiella pneumoniae | 10 | 20 | [3] |
It is important to note that the efficacy of these combinations can be influenced by the specific resistance mechanisms of the bacterial isolates. For instance, the presence of NDM and OXA-48 carbapenemase genes can confer resistance to both ceftazidime/avibactam and plazomicin in some carbapenem-resistant Enterobacterales (CRE).[4][5]
Experimental Protocols
The assessment of antimicrobial synergy in vitro predominantly relies on two established methods: the checkerboard assay and the time-kill assay.[6][7]
Checkerboard Assay Protocol
The checkerboard method is a widely used technique to evaluate the interaction between two antimicrobial agents.[6][7]
-
Preparation of Antibiotic Solutions : Serial twofold dilutions of each antibiotic are prepared. For the combination of piperacillin and tazobactam, a fixed ratio (e.g., 8:1 or 4:1) is often used.[8]
-
Microtiter Plate Setup : In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a checkerboard pattern of varying antibiotic concentrations.
-
Bacterial Inoculum Preparation : A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation : The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of a single antibiotic or a combination that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index : The FIC index is calculated to determine the nature of the interaction.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results :
-
Synergy : FICI ≤ 0.5
-
Indifference : 0.5 < FICI ≤ 4
-
Antagonism : FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.[6][9]
-
Bacterial Inoculum Preparation : A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in a suitable broth medium.
-
Exposure to Antibiotics : The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations, often based on their MICs (e.g., 0.5x, 1x, or 2x MIC).[3][6] A growth control without any antibiotic is also included.
-
Sampling and Viable Cell Counting : Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial Dilution and Plating : The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Colony Counting : The plates are incubated, and the resulting colonies are counted.
-
Data Analysis and Interpretation : The change in bacterial density (log10 CFU/mL) over time is plotted.
-
Synergy : A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference : A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism : A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the checkerboard and time-kill assays.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Synergy Testing.
References
- 1. Activity of plazomicin in combination with other antibiotics against multidrug-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of the next-generation aminoglycoside plazomicin alone and in combination with colistin, meropenem, fosfomycin or tigecycline against carbapenemase-producing Enterobacteriaceae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of ceftazidime/avibactam and plazomicin on carbapenem-resistant Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying synergy of antibacterial drugs using the “checkerboard” method and the “time-kill” analysis | Artyukh | Proceedings of the National Academy of Sciences of Belarus, Biological Series [vestibio.belnauka.by]
- 8. Studies to optimize the in vitro testing of piperacillin combined with tazobactam (YTR 830) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of Plazomicin Breakpoints by CLSI and EUCAST
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical breakpoints for the aminoglycoside antibiotic Plazomicin as established by two leading international standards organizations: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the nuances of these breakpoints is critical for the accurate interpretation of antimicrobial susceptibility testing (AST) data, which in turn informs clinical decision-making, surveillance of resistance trends, and the development of new therapeutic agents.
Plazomicin Breakpoint Comparison
The interpretive criteria for Plazomicin, which categorize a bacterial isolate as Susceptible (S), Intermediate (I) or Susceptible-Increased Exposure (I), or Resistant (R) based on its Minimum Inhibitory Concentration (MIC), differ between CLSI and EUCAST. These differences can have significant implications for the reported susceptibility rates of clinically important pathogens.
| Organism Group | CLSI (M100-ED33, 2023) Breakpoints (mg/L) | EUCAST (v 13.0, 2023) Breakpoints (mg/L) |
| Enterobacterales | S ≤ 2, I = 4, R ≥ 8 | S ≤ 2, R > 2 |
Note: The FDA has recognized the CLSI M100 standard for Plazomicin[1]. It is important to note that EUCAST does not have an "Intermediate" category equivalent to CLSI's, instead using a "Susceptible, Increased Exposure" (I) category which implies that there is a high likelihood of therapeutic success because exposure to the agent is increased by adjusting the dosing regimen or by its concentration at the site of infection. For Plazomicin and Enterobacterales, EUCAST only defines susceptible and resistant breakpoints.
Impact on Susceptibility Rates: A Data-Driven Comparison
The variance in breakpoints directly impacts the reported susceptibility of bacterial isolates. Several studies have highlighted these discrepancies. For instance, a study analyzing Enterobacterales isolates from U.S. hospitals found that applying different breakpoint criteria resulted in varied susceptibility rates for other aminoglycosides, and similar effects can be inferred for Plazomicin given the different categorical cutoffs[2][3].
| Bacterial Isolate Group | Susceptibility Rate (%) based on CLSI Breakpoints | Susceptibility Rate (%) based on EUCAST Breakpoints | Data Source |
| Enterobacterales | 97.0% (at ≤2 mg/L) | Not directly compared in this study, but different breakpoints for other aminoglycosides showed lower susceptibility with EUCAST criteria. | [2] |
| Gentamicin-resistant Enterobacteriaceae | 96.5% | 95.5% | [3][4] |
| Tobramycin-resistant Enterobacteriaceae | 96.9% | 96.5% | [3][4] |
| Amikacin-resistant Enterobacteriaceae | 64.3% | 90.0% | [3][4] |
These data underscore the importance of specifying the utilized guideline when reporting susceptibility results, as interpretations can vary significantly.
Experimental Protocols for Plazomicin Susceptibility Testing
The determination of Plazomicin's MIC is primarily performed using the reference broth microdilution method, as detailed by both CLSI and EUCAST.
Broth Microdilution Method
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The methodologies outlined by CLSI in document M07 and by EUCAST, which aligns with the ISO 20776-1 standard, are largely harmonized.
Key Methodological Steps:
-
Preparation of Antimicrobial Solutions: Plazomicin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation of Microdilution Trays: Standard 96-well microdilution trays containing the serially diluted Plazomicin are inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms like Enterobacterales.
-
MIC Determination: Following incubation, the trays are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for conducting a comparative analysis of antimicrobial breakpoints between CLSI and EUCAST.
Caption: Workflow for comparing CLSI and EUCAST antimicrobial breakpoints.
References
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 3. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S. Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zemdri.com [zemdri.com]
Plazomicin Demonstrates Potent Efficacy in Animal Models of Serious Bacterial Infections
A comprehensive review of preclinical data highlights the robust activity of plazomicin, a next-generation aminoglycoside, against multidrug-resistant Gram-negative bacteria. In head-to-head comparisons in murine infection models, plazomicin shows comparable or superior efficacy to other broad-spectrum antibiotics, including carbapenems and other aminoglycosides.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of plazomicin's performance against other antibiotics in validated animal infection models, supported by experimental data and detailed methodologies.
Superior Survival Rates in Murine Septicemia Model
In a well-established immunocompetent murine septicemia model, plazomicin demonstrated significant efficacy in improving survival rates against a range of Enterobacteriaceae isolates, including carbapenem-resistant Enterobacteriaceae (CRE). The studies highlight that plazomicin's effectiveness is closely correlated with the minimum inhibitory concentration (MIC) of the infecting pathogen.
A key study evaluated the efficacy of human-equivalent doses of plazomicin, meropenem, and tigecycline against eight Enterobacteriaceae isolates with varying resistance profiles. Plazomicin monotherapy resulted in a significant improvement in mouse survival compared to untreated controls[1][2][3][4]. Notably, for isolates with a plazomicin MIC of ≤4 mg/L, the overall survival rate was 86%, compared to 53.3% for isolates with an MIC of ≥8 mg/L[1][2][3][4].
The comparative efficacy of plazomicin is further underscored when tested against highly resistant bacterial strains. For instance, against Klebsiella pneumoniae isolate 561, which exhibited high resistance to meropenem (MIC >32 mg/L), plazomicin monotherapy (MIC of 8 mg/L) resulted in a 20% survival rate, a significant improvement over the 0% survival seen with meropenem monotherapy[1].
Table 1: Survival Rates in Immunocompetent Murine Septicemia Model
| Antibiotic | Bacterial Isolate | MIC (mg/L) | Survival Rate (%) |
| Plazomicin | Enterobacteriaceae (Plazomicin MIC ≤4 mg/L) | ≤4 | 86%[1][2][3][4] |
| Plazomicin | Enterobacteriaceae (Plazomicin MIC ≥8 mg/L) | ≥8 | 53.3%[1][2][3][4] |
| Meropenem | K. pneumoniae 561 | >32 | 0%[1] |
| Tigecycline | K. pneumoniae 561 | 2 | 10%[1] |
| Plazomicin + Meropenem | K. pneumoniae 561 | 8 (Plazomicin) | 100%[1] |
| Plazomicin + Tigecycline | K. pneumoniae 561 | 8 (Plazomicin) | 90%[1] |
Potent Bacterial Clearance in the Neutropenic Thigh Model
The neutropenic mouse thigh infection model is a standard for evaluating the in vivo bactericidal activity of antibiotics. In this model, plazomicin has demonstrated potent, dose-dependent bacterial killing. The efficacy of aminoglycosides in this model is best predicted by the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC)[3].
While direct head-to-head studies with CFU data are limited in the public domain, in vitro pharmacokinetic/pharmacodynamic models provide valuable insights. In one such model, the plazomicin AUC/MIC ratio required for a static effect (no change in bacterial count) and a 1-log reduction in bacterial load for E. coli and K. pneumoniae was in the range of 30-60, similar to that of amikacin against E. coli. This suggests a comparable potency in terms of bacterial killing.
Table 2: Comparative In Vitro Activity of Plazomicin and Other Aminoglycosides
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacteriaceae | Plazomicin | 0.5 | 2 [3] |
| Amikacin | - | - | |
| Gentamicin | - | - | |
| Tobramycin | - | - | |
| P. aeruginosa | Plazomicin | 4-8 | 8-32 [3] |
| Amikacin | Similar to Plazomicin | Similar to Plazomicin[3] | |
| Acinetobacter spp. | Plazomicin | 1-8 | 8->128 [3] |
| Amikacin | Similar to Plazomicin | Similar to Plazomicin[3] | |
| Staphylococcus spp. | Plazomicin | Superior to Amikacin | Superior to Amikacin[3] |
| Gentamicin | Superior to Plazomicin | Superior to Plazomicin[3] | |
| Tobramycin | Superior to Plazomicin | Superior to Plazomicin[3] |
Experimental Protocols
Immunocompetent Murine Septicemia Model
-
Animal Model: Female ICR (CD-2) mice, typically 6 weeks old and weighing 23-27g.
-
Immunosuppression: For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior)[2].
-
Infection: Mice are inoculated via intraperitoneal injection with a bacterial suspension (e.g., 10^6.5 CFU/mL) of the test organism[4].
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 1 hour) and administered for a defined period (e.g., 24 hours)[4]. Dosages are often designed to mimic human plasma exposures.
-
Efficacy Endpoint: The primary endpoint is typically survival, monitored over a period of 96 hours[4].
Neutropenic Murine Thigh Infection Model
-
Animal Model: Typically female ICR (CD-1) mice, 5 to 6 weeks old[1].
-
Immunosuppression: Mice are rendered neutropenic with cyclophosphamide administered on days 1 (150 mg/kg) and 4 (100 mg/kg) prior to infection[1].
-
Infection: On day 5, mice are challenged with an intramuscular injection of a bacterial suspension (e.g., 0.1 mL of 10^7 CFU/mL Staphylococcus aureus) into the right thigh[1].
-
Treatment: Antibiotic treatment is initiated at a set time post-inoculation (e.g., 2 hours) and administered at various dosing regimens[1].
-
Efficacy Endpoint: At 24 hours post-inoculation, mice are euthanized, and the infected thigh is aseptically removed, weighed, and homogenized in a sterile buffer. Serial dilutions of the homogenate are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue[1].
Visualizing Plazomicin's Mechanism and Experimental Workflow
Caption: Plazomicin's mechanism of action, inhibiting bacterial protein synthesis.
Caption: Workflow for in vivo efficacy testing of Plazomicin.
Host Response to Bacterial Infection
Aminoglycosides, including plazomicin, exert their primary effect through the direct killing of bacteria. This bactericidal activity, in turn, modulates the host's inflammatory response. The initial recognition of invading pathogens is mediated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response to clear the infection. By rapidly reducing the bacterial load, plazomicin helps to dampen this inflammatory cascade, potentially mitigating the harmful effects of a prolonged or exaggerated immune response, such as in sepsis.
Caption: Plazomicin's impact on the host inflammatory response.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Plazomicin Sulfate
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Plazomicin Sulfate, aligning with best practices for laboratory safety and environmental protection. Adherence to these protocols is vital to prevent environmental contamination and ensure a safe working environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle the compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2][3] In case of a spill, avoid dust formation.[2][3] The spilled material should be carefully swept up or shoveled and placed into a suitable, closed container for disposal.[3]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to avoid environmental release. Discharging the chemical into drains or sewer systems is strictly prohibited.[2][3]
-
Collection and Storage of Waste :
-
Selection of Disposal Method :
-
The recommended method of disposal is to engage a licensed professional waste disposal service or a chemical destruction plant.[2][3]
-
Alternatively, the material can be disposed of via controlled incineration equipped with an afterburner and flue gas scrubbing.[2][3][4] Some guidelines suggest dissolving or mixing the material with a combustible solvent before incineration.[3]
-
-
Disposal of Contaminated Packaging :
-
Contaminated containers should be treated as unused product and disposed of accordingly.[3]
-
An alternative is to triple-rinse the containers. The rinsed containers can then be offered for recycling or reconditioning.[2]
-
If recycling is not an option, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]
-
Combustible packaging materials may also be disposed of through controlled incineration.[2]
-
Regulatory Framework and Disposal Options
The disposal of pharmaceutical waste is regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It is crucial to adhere to all federal, state, and local regulations.[4][5]
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Waste Disposal Service | Offer surplus and non-recyclable product to a licensed company for proper handling and disposal.[3][4] | Ensures compliance with all applicable hazardous waste regulations. |
| Controlled Incineration | The material can be burned in a chemical incinerator, often equipped with an afterburner and scrubber.[2][3] | A common and effective method for destroying chemical waste, compliant with EPA regulations for many pharmaceutical compounds.[7] |
| Landfill (for packaging) | Only for appropriately prepared (e.g., punctured and unusable) or triple-rinsed containers.[2] | Subject to local landfill acceptance policies and regulations. |
| Prohibited Methods | Do not discharge to sewer systems or drains.[2][3] | The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[6][7] |
Experimental Workflow: Disposal Logical Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
